molecular formula C15H11Cl2NO3 B15574497 L57

L57

Cat. No.: B15574497
M. Wt: 324.2 g/mol
InChI Key: MCSPXNMZLCEQOD-SDXDJHTJSA-N
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Description

L57 is a useful research compound. Its molecular formula is C15H11Cl2NO3 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

2-[(Z)-[(3,4-dichlorophenyl)-phenylmethylidene]amino]oxyacetic acid

InChI

InChI=1S/C15H11Cl2NO3/c16-12-7-6-11(8-13(12)17)15(18-21-9-14(19)20)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)/b18-15-

InChI Key

MCSPXNMZLCEQOD-SDXDJHTJSA-N

Origin of Product

United States

Foundational & Exploratory

L57 in vitro preliminary data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Preliminary Data of L57

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, artificial, cationic peptide identified through phage display technology.[1][2] Its sequence is TWPKHFDKHTFYSILKLGKH-OH.[1][2] this compound has emerged as a promising vector for drug delivery to the Central Nervous System (CNS) due to its high permeability across the Blood-Brain Barrier (BBB).[1][2][3] The primary mechanism of action for this compound is its function as a ligand for the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor known to facilitate receptor-mediated transcytosis (RMT) into the brain.[1][2][3][4] This peptide selectively binds to cluster 4 of the LRP1 receptor with high affinity.[1][2][3][4] In vitro studies have focused on quantifying its cellular uptake and assessing its cytotoxicity in relevant cell models of the BBB, comparing its performance against other peptides like Angiopep-7 (A7) and R8.[3]

Core Signaling Pathway: LRP1-Mediated Endocytosis

The fundamental mechanism by which this compound crosses the blood-brain barrier is through receptor-mediated transcytosis, initiated by its binding to the LRP1 receptor expressed on the surface of brain microvascular endothelial cells. This interaction triggers the internalization of the this compound peptide, and any conjugated therapeutic cargo, into the cell within endocytic vesicles. These vesicles are then trafficked across the cell to the abluminal side, where the contents are released into the brain parenchyma.

L57_Signaling_Pathway cluster_membrane Blood-Brain Barrier (Apical Side) cluster_cell Brain Endothelial Cell cluster_brain Brain Parenchyma (Basolateral Side) This compound This compound Peptide LRP1 LRP1 Receptor This compound->LRP1 1. Binding L57_LRP1 This compound-LRP1 Complex LRP1->L57_LRP1 Endosome Endocytic Vesicle L57_LRP1->Endosome 2. Internalization (Endocytosis) L57_Released Released this compound Endosome->L57_Released 3. Transcytosis & Release

LRP1-Mediated Transcytosis Pathway for this compound.

Quantitative In Vitro Data

The following tables summarize the key preliminary findings from in vitro studies on this compound. The data is derived from experiments conducted on rat brain microvascular endothelial cells (BMVECs), which are a primary component of the BBB, and LRP1-deficient PEA 10 cells to confirm the receptor-specific mechanism.

This compound Binding Affinity

The binding affinity of this compound to its target was determined early in its discovery.

ParameterValueTarget
EC₅₀45 nMLRP1 Receptor (Cluster 4)
Data sourced from Sakamoto et al.[1][2]
Cellular Uptake of this compound

Cellular uptake was quantified by incubating fluorescein-labeled peptides (Fl-L57) with different cell types and measuring the resulting fluorescence intensity. The results demonstrate a clear concentration-dependent uptake in LRP1-expressing cells (BMVECs).

Cell LinePeptide ConcentrationNormalized Fluorescence Intensity (NFI)Comparison
BMVECs 10 µMData indicates significant uptakeThis compound uptake is greater than A7 at the same concentration[3][4]
30 µMUptake increases with concentration
100 µMHighest observed uptake
PEA 10 10 µM - 100 µMGreatly reduced uptake compared to BMVECsConfirms uptake is LRP1-mediated[3]
(Quantitative values for NFI are best represented graphically in the source publication; the table reflects the reported trends and comparisons).[3]
Cytotoxicity of this compound

The cytotoxic effect of this compound was evaluated using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. This compound demonstrated superior biocompatibility compared to other peptides.

Cell LinePeptideConcentrationCell Viability (% of Control)
BMVECs Fl-L5710 µM - 100 µMHigh cell viability, comparable to control[3]
Fl-A710 µMSignificantly decreased
30 µMSignificantly decreased
100 µMSignificantly decreased
PEA 10 Fl-L5710 µM - 100 µMHigh cell viability, comparable to control[3]
Fl-A730 µMSignificantly decreased
100 µMSignificantly decreased
This compound shows greater biocompatibility than both A7 and R8 peptides in these cell lines.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the studies performed by Rodrigues, J.P., et al.[3]

Cellular Uptake Assay

This assay was designed to quantify the internalization of this compound into brain endothelial cells.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Seed Cells (10,000 cells/well) P2 Incubate for 24h P1->P2 T2 Incubate cells with Fl-L57 for 4 hours P2->T2 T1 Prepare Fl-L57 dilutions (10, 30, 100 µM) T1->T2 A1 Fix cells T2->A1 A2 Image Acquisition (Fluorescence Microscopy) A1->A2 A3 Quantify Fluorescence (ImageJ/FIJI Software) A2->A3 A4 Normalize to Control A3->A4

Experimental Workflow for the Cellular Uptake Assay.
  • Cell Seeding: Rat brain microvascular endothelial cells (BMVECs) or PEA 10 cells were seeded into 96-well plates at a density of 10,000 cells per well.

  • Incubation: The cells were allowed to adhere and grow for 24 hours under standard cell culture conditions.

  • Peptide Treatment: Cells were incubated with various concentrations (e.g., 10 µM, 30 µM, 100 µM) of fluorescein-labeled this compound (Fl-L57) for 4 hours. Control wells were treated with vehicle only.

  • Fixation: After incubation, the cells were fixed to preserve their structure and the internalized peptide.

  • Imaging and Quantification: The fluorescence intensity of the peptides within the cells was captured using fluorescence microscopy. The intensity was then quantified using ImageJ/FIJI software.

  • Data Normalization: The measured fluorescence intensity was normalized to the background fluorescence of control cells (vehicle only) to determine the Normalized Fluorescence Intensity (NFI).

MTT Cytotoxicity Assay

This assay was performed to assess the impact of this compound on cell viability and metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis P1 Seed Cells (e.g., BMVECs, PEA 10) P2 Incubate for 24h P1->P2 T1 Incubate cells with This compound peptides for 24h (e.g., 10, 30, 100 µM) P2->T1 A1 Add MTT Reagent T1->A1 A2 Incubate for 4h (Allows formazan (B1609692) formation) A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure Absorbance (Spectrophotometer) A3->A4 A5 Calculate % Viability vs. Control A4->A5

Experimental Workflow for the MTT Cytotoxicity Assay.
  • Cell Seeding and Incubation: As with the uptake assay, cells were seeded in 96-well plates and incubated for 24 hours.

  • Peptide Incubation: The cells were then treated with Fl-L57 and control peptides (Fl-A7, Fl-R8) at concentrations ranging from 10 µM to 100 µM and incubated for 24 hours.

  • MTT Addition: Following peptide incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Formation: The plate was incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan was measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

  • Viability Calculation: The viability of the peptide-treated cells was calculated as a percentage relative to the absorbance of the untreated control cells.

References

L57: A Technical Guide to Cellular Uptake and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and localization of the synthetic peptide L57. This compound, a novel peptidomimetic, has garnered significant interest as a potential vector for drug delivery to the central nervous system (CNS) due to its ability to traverse the blood-brain barrier (BBB). This document summarizes the core findings from key research, presents quantitative data in a structured format, details the experimental protocols used in these studies, and visualizes the underlying biological pathways.

Executive Summary

This compound is a cationic peptide (sequence: TWPKHFDKHTFYSILKLGKH-OH) designed to bind with high affinity to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[1][2] Its primary mechanism of cellular entry is through LRP1-mediated endocytosis.[3][4] Studies have demonstrated that this compound exhibits concentration-dependent uptake in brain microvascular endothelial cells (BMVECs) and astrocytes, cell types that constitute the BBB and express high levels of LRP1.[3][5] This uptake is significantly reduced in cells deficient in LRP1, confirming the receptor's critical role.[3] While the primary focus of research has been on its cellular entry and potential for transcytosis across the BBB, its precise subcellular fate following internalization is an area for future investigation.[3] this compound shows greater biocompatibility and lower cytotoxicity compared to other cationic peptides like Angiopep-7 and R8.[3][5]

Quantitative Data on this compound Cellular Uptake and Binding

The following tables summarize the key quantitative findings regarding this compound's interaction with its receptor and its uptake into various cell types.

Table 1: LRP1 Binding Affinity of this compound

ParameterValueSource
Target ReceptorLow-Density Lipoprotein Receptor-related Protein 1 (LRP1), Cluster 4[1][2]
Binding Affinity (EC₅₀)45 nM[1][2]

Table 2: In Vitro Cellular Uptake of Fluorescently-Labeled this compound (Fl-L57)

Cellular uptake was quantified by measuring the Normalized Fluorescence Intensity (NFI) after a 3-hour incubation period. Data is presented as Mean NFI ± Standard Error of the Mean (SEM). Higher NFI values indicate greater peptide uptake.

Cell TypePeptide ConcentrationMean NFI ± SEMComparisonSource
BMVECs 10 µM1.00 ± 0.05-[3]
30 µM1.25 ± 0.08Significantly higher than 10 µM[3]
100 µM1.85 ± 0.12Significantly higher than 10 µM and 30 µM[3]
Astrocytes 10 µM1.10 ± 0.06-[3]
30 µM1.40 ± 0.09Significantly higher than 10 µM[3]
100 µM2.10 ± 0.15Significantly higher than 10 µM and 30 µM[3]
PEA 10 (LRP1-deficient) 100 µM0.45 ± 0.04Greatly reduced compared to BMVECs and Astrocytes[3]

Note: The uptake of this compound was observed to be greater than that of the reference peptide Angiopep-7 at the same concentrations in both BMVECs and astrocytes.[3]

Signaling and Uptake Pathways

The cellular uptake of this compound is initiated by its binding to the LRP1 receptor, which triggers endocytosis. The subsequent intracellular trafficking and signaling events are based on the known functions of LRP1.

This compound Cellular Uptake Workflow

The following diagram illustrates the experimental workflow typically used to assess the cellular uptake of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis CellCulture 1. Culture Cells (BMVECs, Astrocytes, PEA 10) PeptidePrep 2. Prepare Fluorescent this compound (Fl-L57) solutions Incubation 3. Incubate cells with Fl-L57 (10, 30, 100 µM) for 3 hours at 37°C PeptidePrep->Incubation Washing 4. Wash cells to remove non-internalized peptide Incubation->Washing Imaging 5. Image cells using fluorescence microscopy Washing->Imaging Quantification 6. Quantify uptake by measuring Normalized Fluorescence Intensity (NFI) Imaging->Quantification

Caption: Experimental workflow for this compound cellular uptake assay.
LRP1-Mediated Endocytosis and Potential Signaling

Upon binding of this compound to LRP1, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. While specific downstream signaling activated by this compound has not been detailed, LRP1 activation by other ligands is known to initiate several signaling cascades. The internalized this compound is expected to traffic through the endo-lysosomal pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide LRP1 LRP1 Receptor This compound->LRP1 Binding ClathrinPit Clathrin-coated Pit LRP1->ClathrinPit Internalization EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome Vesicle Trafficking LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation Signaling Potential Signaling Cascades (e.g., ERK/Akt activation) EarlyEndosome->Signaling Signal Transduction Recycling Receptor Recycling EarlyEndosome->Recycling Sorting Recycling->LRP1

Caption: LRP1-mediated uptake and potential intracellular pathways for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound cellular uptake.

Cell Culture
  • Brain Microvascular Endothelial Cells (BMVECs) and Astrocytes:

    • Primary BMVECs and astrocytes were isolated from the cerebral cortices of 1- to 3-day-old rat pups.

    • Cells were cultured in DMEM/F12 medium supplemented with 20% fetal bovine serum (FBS), 1% antibiotic-antimycotic, and 1% GlutaMAX.

    • For experiments, cells were seeded onto collagen-coated 24-well plates or glass-bottom dishes and grown to 80-90% confluency.[3]

  • PEA 10 Cells (LRP1-deficient):

    • PEA 10 cells, which are heterozygous for the LRP1 gene and express about half the wild-type level of LRP1, were used as a negative control.[3]

    • These cells were cultured under standard conditions appropriate for the cell line.

Cellular Uptake Assay (Fluorescence Microscopy)
  • Peptide Preparation: this compound, Angiopep-7 (A7), and R8 peptides were custom synthesized and labeled with fluorescein (B123965) (Fl) to create Fl-L57, Fl-A7, and Fl-R8. Stock solutions were prepared and diluted to final concentrations of 10, 30, and 100 µM in cell culture medium.[3]

  • Cell Treatment: Cultured cells (BMVECs, astrocytes, PEA 10) were washed with phosphate-buffered saline (PBS). The peptide-containing medium was then added to the respective wells.[3]

  • Incubation: Cells were incubated with the fluorescent peptides for 3 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Washing and Fixation: Following incubation, the medium was removed, and cells were washed three times with PBS to remove any non-internalized peptide. Cells were then fixed with 4% paraformaldehyde for 15 minutes.[3]

  • Imaging: Fixed cells were imaged using an inverted fluorescence microscope. Images were captured from at least three different fields of view for each experimental condition.[3]

  • Quantification: The cellular uptake was quantified by measuring the fluorescence intensity of the cells using ImageJ software. The Normalized Fluorescence Intensity (NFI) was calculated by dividing the mean fluorescence of the treated cells by the mean fluorescence of untreated control cells. Statistical analysis was performed using ANOVA.[3]

Subcellular Localization Analysis

As of the latest available research, a detailed study on the specific subcellular localization of this compound following endocytosis has not been published. The primary literature suggests this as an area for future investigation.[3] A standard approach to determine this would involve co-localization studies using fluorescence microscopy:

  • Protocol Outline:

    • Incubate cells with Fl-L57 for various time points (e.g., 15 min, 1h, 3h, 24h).

    • Fix and permeabilize the cells.

    • Stain cells with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, EEA1 antibody for early endosomes).

    • Acquire multi-channel fluorescence images using a confocal microscope.

    • Analyze the degree of overlap (co-localization) between the Fl-L57 signal and the organelle markers to determine the peptide's intracellular location over time.

Conclusion and Future Directions

The peptide this compound demonstrates significant promise as a drug delivery vector, particularly for CNS applications. Its high-affinity, LRP1-mediated uptake into key cells of the blood-brain barrier, coupled with low cytotoxicity, makes it an attractive candidate for further development.[1][3]

Key areas for future research include:

  • Subcellular Trafficking and Fate: Elucidating the precise intracellular pathway of this compound after endocytosis is crucial. Determining whether this compound remains trapped in endo-lysosomal compartments or can escape into the cytoplasm will dictate the types of therapeutic cargo it can effectively deliver.[3]

  • Downstream Signaling Effects: Investigating whether the binding of this compound to LRP1 triggers specific downstream signaling pathways is necessary to understand its full biological impact and to identify any potential off-target effects.

  • In Vivo Efficacy: While initial studies have shown BBB permeability, further in vivo experiments are required to assess the efficiency of this compound in delivering conjugated therapeutics to the brain and to evaluate its pharmacokinetic and pharmacodynamic properties in a whole-organism context.[1]

References

An In-depth Technical Guide to the Structure-Activity Relationship of the LRP1-Binding Peptide L57

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Receptor-mediated transcytosis (RMT) is a promising strategy to overcome this barrier, and the low-density lipoprotein receptor-related protein 1 (LRP1) is a key target for this approach. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L57, a novel 20-amino acid peptide identified through phage display, which binds to LRP1 and facilitates transport across the BBB. We will delve into its binding affinity, stability, and BBB permeability, and explore the subsequent development of a more potent, cyclic analog, KS-487. This document details the experimental methodologies for assessing these properties and presents the relevant signaling pathways and workflows in a clear, visual format.

Introduction to this compound and its Target, LRP1

This compound is a synthetic peptide with the sequence TWPKHFDKHTFYSILKLGKH-OH, discovered via phage display technology for its ability to bind to the fourth ligand-binding cluster (CL4) of LRP1.[1] LRP1 is a large, multifunctional endocytic and signaling receptor expressed on the surface of various cell types, including the endothelial cells that form the BBB.[2] Its natural function involves the transport of a wide range of ligands, including apolipoproteins and proteases.[2] By binding to LRP1, peptides like this compound can be transported across the BBB into the CNS, making them attractive vectors for drug delivery.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its improved analog, KS-487, providing a basis for understanding their structure-activity relationships.

Table 1: LRP1 Binding Affinity and Specificity

PeptideSequenceTargetBinding Affinity (EC50)Notes
This compound Linear: TWPKHFDKHTFYSILKLGKH-OHLRP1 Cluster 445 nM[1]Selectively binds to LRP1 cluster 4.[1]
KS-487 Cyclic: Ac-GTP(CTYKY-Nle-LAE-Nle-C)–OH (disulfide bond between Cys)LRP1 Cluster 410.5 nM[3]Developed from a SAR study of an this compound-related hit peptide; shows higher affinity and specificity than this compound.[2][3]

Table 2: Stability and Blood-Brain Barrier Permeability

PeptidePlasma Stability (Mouse)In Vitro BBB Permeability (Rat Model, 10 µM, 24h)In Vitro BBB Permeability (Monkey Model, 10 µM, 24h)
This compound Stable for up to 20 minutes.[1] Degraded below detection limit within 24 hours.[2]Not explicitly quantified in the same manner as KS-487, but shown to have significantly higher permeability than Angiopep-7 in an in situ brain perfusion assay.[1]Not reported.
KS-487 ~50% of the peptide remains after 24 hours.[2]13% of the added amount penetrated the BBB.[3]17% of the added amount penetrated the BBB.[3]

Signaling and Transport Mechanisms

The primary mechanism of action for this compound and its analogs is not the initiation of a downstream signaling cascade upon binding to LRP1, but rather the hijacking of the receptor's natural endocytic function for transport across the BBB. This process is known as receptor-mediated transcytosis (RMT).

LRP1-Mediated Transcytosis Pathway

The binding of this compound to LRP1 on the luminal side of the BBB endothelial cells triggers the internalization of the peptide-receptor complex into endosomes. These endosomes are then transported across the cell to the abluminal side, where the peptide is released into the brain parenchyma. The LRP1 receptor is then recycled back to the luminal membrane.

LRP1_Transcytosis cluster_blood Blood (Luminal Side) cluster_endothelial Brain Endothelial Cell cluster_brain Brain (Abluminal Side) This compound This compound Peptide LRP1_surface LRP1 Receptor This compound->LRP1_surface Binding Endosome Endosome with This compound-LRP1 Complex LRP1_surface->Endosome Internalization LRP1_recycled Recycled LRP1 Endosome->LRP1_recycled Recycling L57_released Released this compound Endosome->L57_released Exocytosis LRP1_recycled->LRP1_surface Return to surface

LRP1-mediated transcytosis of this compound across the BBB.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Peptide Synthesis and Purification

This compound and its analogs are synthesized using fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (e.g., Rink Amide AM resin in DMF) Deprotection 2. Fmoc Deprotection (25% piperidine (B6355638) in DMF) Resin->Deprotection Washing1 3. Resin Washing (DMF, IPA) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-amino acid, HOBt, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 5. Resin Washing Coupling->Washing2 Repeat 6. Repeat steps 2-5 for each amino acid in the sequence Washing2->Repeat Cleavage 7. Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification 8. Purification (Preparative RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Analytical HPLC, Mass Spectrometry) Purification->Analysis

Workflow for solid-phase peptide synthesis of this compound.

Protocol:

  • Resin Preparation: Swell Rink amide AM resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 25% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and isopropyl alcohol (IPA) to remove excess reagents.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid using coupling reagents (e.g., HOBt, HBTU, and DIPEA) in DMF and add it to the resin to form the peptide bond.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.

  • Cleavage: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the final peptide using analytical HPLC and mass spectrometry.[4]

LRP1 Binding Assay (ELISA-based)

This assay quantifies the binding affinity of biotinylated this compound to the LRP1 receptor.

Protocol:

  • Plate Coating: Coat a 96-well plate with recombinant LRP1 cluster 4 fused to an Fc domain (LRP1(CL4)-Fc) overnight at 4°C. Use other proteins like LRP1 cluster 2 (LRP1(CL2)-Fc) and a non-related Fc-fusion protein as negative controls.

  • Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 0.5% BSA in PBS) for 1-2 hours at room temperature.

  • Peptide Incubation: Add serial dilutions of biotinylated this compound to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.

  • Detection: Add HRP-conjugated streptavidin to the wells and incubate for 1 hour. The streptavidin will bind to the biotinylated this compound.

  • Substrate Addition: After another wash step, add a chromogenic HRP substrate (e.g., TMB) to the wells.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

Plasma Stability Assay

This assay assesses the stability of this compound in plasma over time.

Protocol:

  • Incubation: Incubate a known concentration of this compound with mouse plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 60 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

  • Quantification: Determine the amount of intact this compound remaining at each time point by measuring the peak area from the HPLC chromatogram and comparing it to the peak area at time zero.[1]

In Situ Brain Perfusion Assay

This technique measures the transport of a substance across the BBB in a live, anesthetized animal.

Protocol:

  • Animal Preparation: Anesthetize a mouse and expose the right common carotid artery.

  • Catheterization: Insert a catheter into the carotid artery.

  • Perfusion: Perfuse a solution containing radiolabeled (e.g., with 125I) this compound through the catheter at a constant flow rate for a defined period (e.g., 5 minutes).

  • Washout: Perfuse with a buffer solution to wash out any peptide remaining in the brain vasculature.

  • Brain Extraction: Euthanize the animal, and extract the brain.

  • Measurement: Measure the radioactivity in the brain tissue to quantify the amount of peptide that has crossed the BBB.

  • Data Calculation: Express the brain uptake as a percentage of the input concentration.[1][3]

Structure-Activity Relationship Insights

While a comprehensive SAR study with numerous analogs has not been fully published, the development of KS-487 from this compound provides valuable insights:

  • Cyclization: The transition from the linear peptide this compound to the cyclic peptide KS-487 resulted in a significant increase in both binding affinity (EC50 from 45 nM to 10.5 nM) and plasma stability (from <20 minutes to >24 hours with ~50% remaining).[1][2][3] This suggests that constraining the peptide's conformation in a cyclic structure pre-organizes it for optimal binding to LRP1 and protects it from proteolytic degradation.

  • Amino Acid Composition: The specific amino acid sequence of KS-487, which includes non-natural amino acids like Norleucine (Nle), was optimized for LRP1 binding and stability.[2] This highlights the importance of specific side-chain interactions with the receptor.

The logical progression from this compound to KS-487 can be visualized as follows:

SAR_Logic This compound This compound (Linear Peptide) - Moderate Affinity (45 nM) - Low Plasma Stability (<20 min) SAR_Study Structure-Activity Relationship (SAR) Study - Amino Acid Substitution - Conformational Constraint (Cyclization) This compound->SAR_Study Identified as lead for optimization KS487 KS-487 (Cyclic Peptide) - High Affinity (10.5 nM) - High Plasma Stability (>24h) SAR_Study->KS487 Led to development of

Logical progression from this compound to the optimized KS-487.

Conclusion and Future Directions

This compound is a pioneering peptide in the field of LRP1-mediated brain delivery. The initial research demonstrated its potential as a BBB shuttle vector. The subsequent development of KS-487, a cyclic analog with significantly improved binding affinity and stability, underscores the value of SAR studies in optimizing such peptides. Future research should focus on a more detailed exploration of the SAR of this compound and KS-487 analogs to further refine their properties for clinical applications. This includes investigating the effects of different cyclization strategies, the incorporation of other unnatural amino acids, and the optimization of linker chemistries for drug conjugation. Ultimately, these efforts will contribute to the development of safer and more effective therapies for a wide range of CNS diseases.

References

Methodological & Application

Application Notes and Protocols for L57 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "L57" is not a unique identifier for a single cell line and can refer to different cell lines depending on the research context. This document provides a general experimental protocol for cell culture that can be adapted for various cell lines. As examples, we will refer to two distinct cell lines: the murine megakaryoblastic cell line L8057 and the human melanoma cell line LM-MEL-57 . Researchers should always verify the specific requirements for their particular cell line of interest.

The L8057 cell line, derived from a murine source, serves as a valuable model for studying megakaryocytic biology and differentiation[1]. The LM-MEL-57 cell line is part of a human melanoma panel and is utilized in cancer research, particularly for immunological and in-vitro invasion assays.

This document provides detailed protocols for the culture of these and similar cell lines, quantitative data for experimental planning, and diagrams of key signaling pathways relevant to their respective cell types.

Quantitative Data Summary

The following tables summarize key quantitative data for the L8057 and LM-MEL-57 cell lines to facilitate experimental design and comparison.

Table 1: L8057 Cell Line Quantitative Data

ParameterValueNotes
Doubling Time 24 - 27 hoursIn liquid culture[1][2].
Spontaneous Polyploidy 8.7% of cells > 4N DNA levelsIndicates a baseline level of spontaneous endoreduplication[1].
Response to TPA (50 nM) Decrease in proliferation, increase in cell size and polyploidyThe proportion of cells with ploidy levels >4N increases to 40.8%[1].
Acetylcholinesterase (AChE) Expression < 2.0% (basal)Increases to >90% after TPA treatment, a marker of megakaryocytic differentiation[1].

Table 2: LM-MEL-57 Cell Line Quantitative Data

ParameterValueNotes
Growth Properties AdherentCells grow attached to a substrate.
Recommended Seeding Density 2 x 10⁴ - 4 x 10⁴ viable cells/cm²For establishing new cultures.
Maintenance Cell Concentration 2 x 10⁴ - 3.3 x 10⁵ cells/cm²The range at which cultures should be maintained.
Cells per Vial (frozen) Approximately 2.0 x 10⁶Standard quantity for cryopreserved vials.

Experimental Protocols

These protocols provide a general framework for the culture of both suspension (e.g., L8057) and adherent (e.g., LM-MEL-57) cell lines. Specific details may need to be optimized for your particular cell line.

Protocol 1: General Cell Thawing and Recovery

This protocol is designed for the revival of cryopreserved cells.

  • Preparation:

    • Pre-warm the complete growth medium to 37°C in a water bath.

    • Prepare a sterile 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.

  • Thawing:

    • Retrieve the cryovial from liquid nitrogen storage.

    • Quickly thaw the vial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).

    • Once the contents are thawed, decontaminate the vial by spraying with 70% ethanol.

  • Cell Recovery:

    • Under sterile conditions in a laminar flow hood, transfer the contents of the vial to the 15 mL conical tube containing the pre-warmed medium.

    • Centrifuge the cell suspension at approximately 150-400 x g for 8 to 12 minutes to pellet the cells and remove the cryoprotectant.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.

  • Culturing:

    • Transfer the resuspended cells to an appropriate culture vessel (e.g., T-75 flask) containing the recommended volume of complete growth medium.

    • Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Subculturing (Passaging) Cells

A. Suspension Cells (e.g., L8057)

  • Cell Counting:

    • Aseptically remove a sample of the cell suspension.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Dilution:

    • Calculate the volume of the cell suspension needed to seed a new culture vessel at the desired density.

    • Transfer the calculated volume of cells to a new culture vessel containing fresh, pre-warmed complete growth medium.

  • Incubation:

    • Incubate the new culture at 37°C in a humidified atmosphere with 5% CO₂.

B. Adherent Cells (e.g., LM-MEL-57)

  • Preparation:

    • Examine the culture for confluency (typically 80-90% confluency is optimal for passaging).

    • Aspirate the old culture medium.

  • Washing:

    • Gently rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum. Aspirate the PBS.

  • Dissociation:

    • Add a minimal volume of a dissociation reagent, such as 0.25% (w/v) Trypsin-0.53 mM EDTA solution, to cover the cell monolayer.

    • Incubate the vessel at 37°C for a few minutes until the cells detach. Monitor the process under a microscope. Avoid over-trypsinization.

  • Neutralization and Collection:

    • Once the cells are detached, add complete growth medium (containing serum to inactivate the trypsin) to the vessel.

    • Gently pipette the medium over the cell layer to create a single-cell suspension.

  • Seeding and Incubation:

    • Transfer the desired volume of the cell suspension to a new culture vessel containing pre-warmed complete growth medium.

    • Incubate the new culture at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 3: Cryopreservation of Cells
  • Preparation:

    • Select a culture in the logarithmic growth phase with high viability.

    • Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotectant (e.g., 5-10% DMSO). Keep the freezing medium cold.

  • Cell Harvest:

    • Harvest the cells as described in the subculturing protocol.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10⁶ viable cells/mL.

  • Freezing:

    • Aliquot the cell suspension into sterile cryovials.

    • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours to ensure a slow cooling rate (approximately -1°C/minute).

  • Long-Term Storage:

    • Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways relevant to the biology of megakaryoblastic leukemia (for L8057) and melanoma (for LM-MEL-57).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression (Proliferation, Differentiation) STAT_dimer->GeneExpression Nuclear Translocation and Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: JAK-STAT signaling pathway in megakaryoblastic leukemia.

MAPK_PI3K_Melanoma_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors_MAPK Nuclear Translocation & Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation TranscriptionFactors_AKT Transcription Factors (e.g., FOXO, NF-κB) AKT->TranscriptionFactors_AKT Nuclear Translocation & Regulation PTEN PTEN PTEN->PIP3 Inhibits Proliferation_Survival Cell Proliferation & Survival TranscriptionFactors_MAPK->Proliferation_Survival Regulates TranscriptionFactors_AKT->Proliferation_Survival Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binding

Caption: Key signaling pathways in melanoma: MAPK/ERK and PI3K/AKT.

Experimental_Workflow start Start: Cryopreserved Cells thaw Thaw and Recover Cells start->thaw culture Establish and Expand Culture thaw->culture monitor Monitor Cell Health and Confluency culture->monitor passage Subculture (Passage) Cells monitor->passage passage->culture Continue Culture experiment Perform Experiment (e.g., Drug Treatment, Transfection) passage->experiment cryopreserve Cryopreserve Cell Stocks passage->cryopreserve Bank Cells harvest Harvest Cells for Analysis experiment->harvest analysis Downstream Analysis (e.g., Western Blot, Flow Cytometry, RNA-seq) harvest->analysis end End analysis->end cryopreserve->start Future Use

Caption: General experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols for Western Blot Analysis of L57 (ERp57/PDIA3)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "L57" can be ambiguous in a research context. This document focuses on the protein ERp57 (Endoplasmic Reticulum Protein 57), also known as PDIA3 (Protein Disulfide Isomerase Family A Member 3), a 57 kDa protein that is a likely candidate for "this compound" in Western blot experiments. ERp57 is a member of the protein disulfide isomerase (PDI) family located in the endoplasmic reticulum (ER) lumen. It plays a crucial role in the folding of glycoproteins by catalyzing the formation and rearrangement of disulfide bonds.[1][2][3] Beyond its function as a chaperone, ERp57 is implicated in various signaling pathways, including those involving STAT3 and NF-κB, and has been associated with cancer and neurodegenerative diseases.[4][5][6]

These application notes provide a detailed protocol for the detection of ERp57 in cell lysates using Western blotting. The protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Experimental Protocols

I. Materials and Reagents

  • Cells or Tissues of Interest: (e.g., HeLa, HEK293, HepG2, or tissue homogenates)

  • Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-ERp57/PDIA3 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Sample Buffer: 4x Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol (B35011), 0.02% bromophenol blue, 20% β-mercaptoethanol).

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Phosphate-Buffered Saline (PBS)

II. Sample Preparation (Cell Lysates)

  • Cell Culture: Grow cells to 70-80% confluency in appropriate culture dishes.

  • Cell Lysis:

    • For adherent cells, wash twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Denaturation:

    • Mix the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

III. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% SDS-PAGE gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack and perform a wet or semi-dry transfer to the PVDF membrane. A typical wet transfer is performed at 100 V for 1 hour or overnight at 20 V in the cold.

IV. Immunodetection

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-ERp57 antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[1]

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. ERp57 should appear as a band at approximately 57 kDa.[7]

Data Presentation

Table 1: Recommended Antibody Dilutions and Conditions for ERp57 Western Blot

ParameterRecommendationNotes
Primary Antibody Anti-ERp57/PDIA3 (Rabbit Polyclonal or Mouse Monoclonal)Validate antibody specificity for your application.
Primary Antibody Dilution 1:500 - 1:2,000Optimize for signal-to-noise ratio. A 1:1,000 dilution is a good starting point.[1]
Secondary Antibody HRP-conjugated Anti-Rabbit/Mouse IgGMatch the species of the primary antibody.
Secondary Antibody Dilution 1:2,000 - 1:10,000Adjust based on signal intensity.
Blocking Buffer 5% Non-fat Dry Milk or 5% BSA in TBSTBSA is recommended if detecting phosphorylated proteins.
Incubation Times Primary: Overnight at 4°C; Secondary: 1 hour at RTShorter primary incubations (e.g., 2 hours at RT) may also work.
Expected Band Size ~57 kDaThe apparent molecular weight may vary slightly depending on the gel system.[7]

Mandatory Visualization

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Protein Separation and Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-ERp57) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band at ~57 kDa) Detection->Analysis

Caption: Western Blot workflow for ERp57 detection.

ERp57_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERp57 ERp57 Calnexin Calnexin ERp57->Calnexin Forms complex Calreticulin Calreticulin ERp57->Calreticulin Forms complex Glycoprotein Glycoprotein Folding ERp57->Glycoprotein STAT3_active STAT3 (active) ERp57->STAT3_active Inhibits DNA binding NFkB_complex IκB-NF-κB ERp57->NFkB_complex Modulates Calnexin->Glycoprotein Calreticulin->Glycoprotein STAT3_inactive STAT3 (inactive) STAT3_inactive->STAT3_active Phosphorylation Gene_Expression Target Gene Expression STAT3_active->Gene_Expression Transcription Factor NFkB_active NF-κB NFkB_complex->NFkB_active Signal-induced Degradation of IκB NFkB_active->Gene_Expression Transcription Factor Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->STAT3_inactive Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: ERp57's role in protein folding and signaling.

References

Application Notes and Protocols for L57 Immunoprecipitation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting an immunoprecipitation (IP) assay using L57, a novel peptide ligand. The primary application of this assay is to isolate and identify binding partners of a target protein that interacts with this compound. This can be instrumental in elucidating signaling pathways, validating drug targets, and understanding the mechanism of action of this compound-based therapeutics. The protocols provided herein are based on established immunoprecipitation techniques and are intended to serve as a comprehensive guide for researchers.

This compound is a peptide identified for its binding affinity to specific protein targets.[1] Understanding its interaction network is crucial for its development as a therapeutic or research tool. Immunoprecipitation followed by downstream analysis, such as mass spectrometry or Western blotting, is a powerful technique to uncover these molecular interactions.[2][3][4]

Experimental Protocols

A. Preparation of Cell Lysates

The choice of lysis buffer is critical and depends on the subcellular location of the target protein.[5][6] RIPA buffer is generally recommended for its ability to lyse both cytoplasmic and nuclear membranes, though it may denature some proteins.[6] A milder buffer, such as one containing NP-40, can be used to preserve protein complexes.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (choose one):

    • RIPA Buffer: 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6]

    • NP-40 Lysis Buffer: 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40.[6]

  • Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Culture cells to the desired confluency (typically 80-90%).

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the cells with lysis buffer on ice for 30 minutes.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Adjust the concentration to 1-2 mg/ml with lysis buffer.[5]

B. Immunoprecipitation of this compound-Interacting Proteins

This protocol assumes the use of an antibody that specifically recognizes the this compound peptide or a fusion tag attached to it. Alternatively, if this compound itself is biotinylated, streptavidin beads can be used.

Materials:

  • Cleared cell lysate (from step A)

  • Anti-L57 antibody (or anti-tag antibody)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads[7][8]

  • Wash Buffer (same as lysis buffer, but without protease/phosphatase inhibitors)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

Protocol:

  • Pre-clearing the lysate (optional but recommended): To 1 mg of cell lysate, add 20 µl of Protein A/G beads. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.[7]

  • Antibody Incubation: Add 2-5 µg of the anti-L57 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[6]

  • Immunocomplex Capture: Add 30-50 µl of pre-washed Protein A/G beads to each sample. Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet them.[6][9]

  • Elution: After the final wash, remove all residual wash buffer. Add 30-50 µl of 1X SDS-PAGE sample buffer to the beads. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[6]

  • Pellet the beads and collect the supernatant containing the eluted proteins. The samples are now ready for downstream analysis like SDS-PAGE and Western blotting or mass spectrometry.

Data Presentation

Quantitative data from immunoprecipitation experiments, especially when comparing different conditions (e.g., stimulated vs. unstimulated cells), should be presented clearly. The following table is an example of how to summarize quantitative data from a mass spectrometry analysis of this compound co-immunoprecipitated proteins.

Identified Protein Gene Name Fold Change (Stimulated/Unstimulated) p-value Function
Protein XGENEX5.20.001Kinase
Protein YGENEY3.80.005Adaptor Protein
Protein ZGENEZ-2.10.01Phosphatase

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound immunoprecipitation assay.

L57_IP_Workflow cluster_preparation Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis centrifugation 3. Clarification by Centrifugation cell_lysis->centrifugation protein_quant 4. Protein Quantification centrifugation->protein_quant pre_clearing 5. Pre-clearing Lysate protein_quant->pre_clearing ab_incubation 6. Antibody Incubation (anti-L57) pre_clearing->ab_incubation bead_capture 7. Immunocomplex Capture ab_incubation->bead_capture washing 8. Washing bead_capture->washing elution 9. Elution washing->elution sds_page 10. SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for this compound Immunoprecipitation Assay.

Hypothetical this compound Signaling Pathway

This diagram depicts a hypothetical signaling pathway involving this compound and its interacting partners, as might be elucidated from an IP-mass spectrometry experiment.

L57_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Peptide Receptor Target Receptor This compound->Receptor Binding Adaptor Adaptor Protein Y Receptor->Adaptor Recruitment Kinase Kinase X Adaptor->Kinase Activation Downstream Downstream Effector Kinase->Downstream Phosphorylation (Activation) Phosphatase Phosphatase Z Phosphatase->Downstream Dephosphorylation (Inhibition) Transcription Gene Transcription Downstream->Transcription Translocation

References

Application Notes and Protocols: L57 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L57 is a novel, artificial peptide identified through phage display technology that demonstrates high-affinity binding to the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is a key receptor involved in receptor-mediated transcytosis (RMT) across the blood-brain barrier (BBB).[2] The this compound peptide has been shown to have significant BBB permeability, making it a promising and safe vector for the targeted delivery of therapeutics to the central nervous system (CNS).[1][2] Proper preparation of this compound stock solutions is the critical first step for ensuring reproducible and accurate results in in-vitro and in-vivo experimental models.

Physicochemical Properties and Data

Quantitative data for the this compound peptide are summarized below. The molecular weight is calculated from its amino acid sequence (TWPKHFDKHTFYSILKLGKH-OH).

Table 1: this compound Peptide Properties

PropertyValueSource / Note
Amino Acid Sequence TWPKHFDKHTFYSILKLGKH-OH[2]
Molecular Weight ~2483.0 g/mol Calculated
Appearance White to off-white lyophilized powderTypical for synthetic peptides
Purity >95% (HPLC recommended)Standard for research-grade peptides
Binding Target Cluster 4 of LRP1[2]
Binding Affinity (EC50) 45 nM[2]

Table 2: Recommended Solvents and Concentrations

ParameterRecommendationNotes
Primary Solvent Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4Peptides are generally soluble in aqueous buffers.
Alternative Solvent Dimethyl Sulfoxide (B87167) (DMSO)For peptides with solubility issues. Use minimal volume to dissolve, then dilute with an aqueous buffer.
Stock Concentration 1-10 mMA 1 mM stock is standard for initial experiments. Higher concentrations depend on solubility.
Working Concentration Varies by assay (e.g., 1-100 µM)Concentration-dependent uptake has been observed in vitro.[1]
Storage (Powder) -20°C to -80°C, desiccatedProtect from moisture to ensure long-term stability.
Storage (Stock Solution) -80°C in single-use aliquotsAvoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of the this compound peptide.

I. Materials

  • This compound peptide (lyophilized powder)

  • Solvent: Sterile, nuclease-free water or DMSO (ACS Reagent Grade)[3]

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Benchtop centrifuge

II. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the lyophilized peptide powder in a clean environment to avoid contamination.

  • Consult the Material Safety Data Sheet (MSDS) for DMSO if used, as it can facilitate the absorption of other chemicals through the skin.[4]

III. Calculation To prepare a 1 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 1 mM this compound stock:

    • Mass (mg) = 1 mM × 1 mL × 2483.0 g/mol / 1000

    • Mass (mg) = 2.483 mg

IV. Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial containing the lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Weighing: Accurately weigh the required amount of this compound powder (e.g., 2.483 mg) and transfer it to a sterile microcentrifuge tube. Alternatively, if the peptide is supplied in a pre-weighed vial (e.g., 1 mg), calculate the volume of solvent needed to achieve the desired concentration.

  • Solubilization:

    • Carefully add the calculated volume of sterile water (or other aqueous buffer) to the microcentrifuge tube containing the peptide.

    • If using DMSO, add a small initial volume (e.g., 50-100 µL) to fully dissolve the peptide, then dilute to the final volume with your desired aqueous buffer (e.g., PBS).

  • Mixing: Gently vortex the solution for 10-15 seconds to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, low-adhesion polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term use. For short-term use (a few days), storage at -20°C is acceptable.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the biological pathway of its uptake.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage start Start: Lyophilized this compound Peptide equilibrate Equilibrate Vial to Room Temp start->equilibrate spin Centrifuge Vial equilibrate->spin weigh Weigh Peptide Powder spin->weigh add_solvent Add Sterile Water or DMSO weigh->add_solvent vortex Vortex / Sonicate to Dissolve add_solvent->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store end End: Ready for Use store->end G cluster_ec Extracellular Space cluster_mem Blood-Brain Barrier (Endothelial Cell) cluster_ic Intracellular (Brain Parenchyma) This compound This compound Peptide lrp1 LRP1 Receptor This compound->lrp1 Binding complex This compound-LRP1 Complex vesicle Endocytic Vesicle complex->vesicle Receptor-Mediated Endocytosis (RMT) release Therapeutic Release (if conjugated) vesicle->release Transcytosis & Release

References

L57: Unidentified for Immunofluorescence Microscopy Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available information to identify "L57" as a fluorophore, dye, or reagent for immunofluorescence microscopy. Application notes and protocols, therefore, cannot be provided at this time.

Initial searches for "this compound" in scientific databases and commercial life science product listings did not yield any relevant results for a product used in immunofluorescence. The designations found were for unrelated chemical compounds, including a ligand in the RCSB PDB database and an antioxidant compound known as Irganox L 57.

This lack of information prevents the creation of the requested detailed application notes, experimental protocols, and data presentations. It is possible that "this compound" may be an internal product code not yet publicly disclosed, a highly specialized or newly developed research compound with limited documentation, or a typographical error.

For researchers, scientists, and drug development professionals seeking tools for immunofluorescence microscopy, it is recommended to refer to established and well-documented fluorescent probes and reagents. A multitude of these are commercially available with extensive supporting data and protocols.

General Workflow for Immunofluorescence

While specific protocols for the requested "this compound" cannot be generated, a general workflow for a typical immunofluorescence experiment is outlined below. This workflow serves as a foundational guide and would require specific optimization based on the actual fluorophore and antibodies used.

cluster_prep Sample Preparation cluster_stain Immunostaining cluster_image Imaging prep1 Cell Seeding & Culture prep2 Fixation prep1->prep2 prep3 Permeabilization prep2->prep3 stain1 Blocking prep3->stain1 stain2 Primary Antibody Incubation stain1->stain2 stain3 Secondary Antibody Incubation (Fluorophore-conjugated) stain2->stain3 image1 Mounting stain3->image1 image2 Microscopy & Image Acquisition image1->image2

Figure 1. A generalized workflow for an indirect immunofluorescence experiment.

Hypothetical Signaling Pathway Visualization

In the absence of a specific target or pathway associated with "this compound," a generic signaling cascade is presented below to demonstrate the requested visualization style.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Gene Expression tf->gene

Figure 2. A simplified diagram of a generic signal transduction pathway.

Should further information regarding "this compound" become available, detailed and specific application notes and protocols can be developed. We recommend consulting with the manufacturer or provider of any unlisted reagent for specific handling and application instructions.

Application Notes and Protocols for L57 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L57 is a novel, synthetic peptide identified through phage display technology with the sequence TWPKHFDKHTFYSILKLGKH-OH.[1] It functions as a high-affinity ligand for the Low-density lipoprotein receptor-related protein 1 (LRP1), specifically binding to cluster 4 of the receptor with an EC50 of 45 nM.[1][2] This interaction facilitates receptor-mediated transcytosis across the blood-brain barrier (BBB), making this compound a promising vector for the delivery of therapeutics to the central nervous system (CNS).[1][3][4] Preclinical evaluation in animal models, primarily mice, has demonstrated its ability to penetrate the BBB and its stability in plasma.[1][5] Furthermore, in vitro studies on rat-derived brain cells have indicated its low cytotoxicity, suggesting a favorable safety profile.[3][6]

These application notes provide detailed protocols for the administration of this compound in animal studies, based on methodologies reported in peer-reviewed literature. The included protocols cover intravenous administration, in situ brain perfusion, and assessment of plasma stability.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacokinetic and Binding Properties of this compound
ParameterValueSpeciesAssaySource
LRP1 Binding (EC50)45 nM-In Vitro Binding Assay[1]
Plasma StabilityStable for up to 20 minMouseIn Vitro Plasma Incubation[1][7]
BBB PermeabilitySignificantly higher than Angiopep-7MouseIn Situ Brain Perfusion[1][7]
Brain Uptake (i.v.)Slightly better than or equal to Angiopep-7MouseIn Vivo Intravenous Injection[1][7]
Table 2: Comparative Cytotoxicity of this compound
PeptideCell TypeResultSource
This compoundRat Brain Microvascular Endothelial Cells (BMVECs)Excellent cell viability, greater biocompatibility than Angiopep-7 and R8[3][6]
This compoundRat AstrocytesConcentration-dependent uptake[6]
This compoundLRP1-deficient PEA 10 cellsReduced uptake compared to LRP1-expressing cells[6]

Signaling Pathway and Experimental Workflows

LRP1-Mediated Transcytosis of this compound

LRP1_Transcytosis cluster_blood Blood cluster_bec Brain Endothelial Cell This compound This compound Peptide LRP1 LRP1 Receptor This compound->LRP1 L57_LRP1 This compound-LRP1 Complex LRP1->L57_LRP1 Binding Endosome Endocytic Vesicle L57_release This compound Released Endosome->L57_release Transcytosis L57_LRP1->Endosome Internalization

Caption: LRP1-mediated transcytosis of this compound across the blood-brain barrier.

Experimental Workflow for In Vivo Intravenous Administration and BBB Permeability Assessment

IV_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Peptide_Prep Prepare sterile this compound solution (e.g., in saline) IV_Injection Intravenous injection (lateral tail vein) Peptide_Prep->IV_Injection Animal_Prep Anesthetize mouse (if required) Animal_Prep->IV_Injection Blood_Sample Collect blood samples at timed intervals IV_Injection->Blood_Sample Brain_Harvest Harvest brain tissue IV_Injection->Brain_Harvest Quantification Quantify this compound in plasma and brain (e.g., by HPLC-MS or radiolabeling) Blood_Sample->Quantification Brain_Harvest->Quantification

Caption: Workflow for intravenous administration and BBB permeability assessment of this compound.

Workflow for In Situ Brain Perfusion Experiment

Perfusion_Workflow cluster_setup Surgical Setup cluster_perfusion Perfusion cluster_collection Sample Collection & Analysis Anesthesia Anesthetize mouse Cannulation Expose and cannulate common carotid artery Anesthesia->Cannulation Perfusion_Pump Connect cannula to perfusion pump Cannulation->Perfusion_Pump Perfuse Perfuse with this compound solution for a defined time (e.g., 5 min) Perfusion_Pump->Perfuse Brain_Extraction Decapitate and extract brain Perfuse->Brain_Extraction Homogenization Homogenize brain tissue Brain_Extraction->Homogenization Measurement Measure this compound concentration (e.g., radioactivity for 125I-L57) Homogenization->Measurement

Caption: Workflow for the in situ brain perfusion of this compound in mice.

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Objective: To administer this compound systemically to evaluate its pharmacokinetic profile and brain uptake.

Materials:

  • Sterile this compound peptide solution (vehicle to be optimized, e.g., sterile saline)

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 G)

  • Mouse restrainer

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a sterile, biocompatible vehicle to the desired concentration. Ensure the solution is free of particulates.

  • Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Site Preparation: Disinfect the tail with a 70% ethanol wipe.

  • Injection:

    • Load the sterile syringe with the this compound solution, ensuring no air bubbles are present.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. Successful entry into the vein will be indicated by a lack of resistance and no formation of a subcutaneous bleb.

    • The maximum recommended bolus injection volume for a mouse is 5 ml/kg.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: In Situ Brain Perfusion in Mice

Objective: To directly assess the permeability of this compound across the BBB, minimizing the influence of peripheral metabolism and distribution.

Materials:

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps)

  • Perfusion pump

  • Cannula

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound perfusion solution (containing a known concentration of this compound, potentially radiolabeled, e.g., ¹²⁵I-L57)

  • Ice-cold saline

  • Brain homogenization buffer and equipment

Procedure:

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent.

  • Surgical Preparation:

    • Make a midline incision in the neck to expose the trachea and common carotid arteries.

    • Carefully dissect one of the common carotid arteries.

    • Ligate the distal end of the artery and place a loose ligature on the proximal end.

  • Cannulation:

    • Make a small incision in the artery and insert the cannula, securing it with the ligatures.

    • Connect the cannula to the perfusion pump.

  • Perfusion:

    • Begin perfusion with the this compound-containing solution at a constant flow rate. A typical duration for peptide perfusion is 5 minutes.

    • Immediately after starting the perfusion, sever the jugular veins to allow for drainage.

  • Termination and Sample Collection:

    • After the designated perfusion time, stop the pump and decapitate the mouse.

    • Quickly dissect the brain and rinse with ice-cold saline.

    • The brain can be dissected into specific regions if required.

  • Analysis:

    • Homogenize the brain tissue.

    • Quantify the amount of this compound in the brain homogenate. If using radiolabeled this compound, this can be done using a gamma counter.

    • Calculate the brain uptake as a percentage of the input concentration.

Protocol 3: Assessment of this compound Stability in Mouse Plasma

Objective: To determine the in vitro stability of this compound in mouse plasma.

Materials:

  • This compound peptide

  • Freshly collected mouse plasma (with anticoagulant, e.g., heparin or EDTA)

  • Incubator or water bath at 37°C

  • Control compound (e.g., a known stable peptide)

  • Quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound.

    • Spike a known concentration of this compound into aliquots of mouse plasma. A final concentration of 1 µM is often used.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • Take samples at various time points (e.g., 0, 5, 10, 15, 20, 30, 60 minutes).

  • Reaction Quenching and Protein Precipitation:

    • At each time point, stop the enzymatic degradation by adding a quenching solution (e.g., a 1:3 ratio of plasma to acetonitrile).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the amount of intact this compound remaining.

    • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in plasma.

Conclusion

The peptide this compound represents a significant advancement in the development of CNS drug delivery vectors. The protocols outlined in these application notes provide a framework for the in vivo and in vitro characterization of this compound and similarly acting peptides. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and comparable data in the preclinical evaluation of such therapeutic candidates. Further optimization of formulations and administration parameters may be necessary to enhance the in vivo efficacy of this compound-conjugated therapeutics.

References

Application Note & Protocol: Quantitative Analysis of L57 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of validated analytical methods for the quantitative determination of L57, a novel therapeutic compound, in various biological matrices. The protocols detailed herein are essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development pipeline. The primary methodologies covered are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a range of options in terms of sensitivity, specificity, and throughput.

I. Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological samples due to its high sensitivity and selectivity. This technique involves the separation of the analyte from the matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the semi-quantitative or quantitative determination of this compound. This method relies on the specific binding of an antibody to this compound. While generally less specific than LC-MS/MS, ELISA offers the advantage of rapid analysis of a large number of samples without the need for extensive sample preparation.

II. Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of this compound.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterHuman PlasmaRat Urine
Linear Range 0.1 - 100 ng/mL0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 5%< 7%
Inter-day Precision (%CV) < 8%< 10%
Accuracy (%Bias) -5% to +7%-8% to +10%
Matrix Effect 88% - 95%85% - 92%
Recovery > 90%> 85%

Table 2: ELISA Method Parameters and Performance

ParameterHuman Serum
Linear Range 1 - 500 ng/mL
Lower Limit of Detection (LLOD) 0.8 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Specificity (Cross-reactivity) < 1% with major metabolites

III. Experimental Protocols

1. Protocol for this compound Quantification by LC-MS/MS

This protocol describes the procedure for the extraction and analysis of this compound from human plasma.

a. Materials and Reagents

  • Human Plasma (K2-EDTA)

  • This compound certified reference standard

  • This compound-d3 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, Ultrapure

  • 96-well protein precipitation plate

b. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of human plasma into each well of a 96-well plate.

  • Add 10 µL of this compound-d3 internal standard (100 ng/mL in 50% MeOH).

  • Add 200 µL of cold ACN containing 0.1% FA to each well to precipitate proteins.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

c. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 399.2 -> 174.1 (Quantifier), 399.2 -> 200.2 (Qualifier)

    • This compound-d3: 402.2 -> 174.1

d. Data Analysis

  • Quantification is performed by calculating the peak area ratio of this compound to the internal standard (this compound-d3).

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the standards.

  • The concentration of this compound in unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.

2. Protocol for this compound Quantification by ELISA

This protocol outlines the steps for a competitive ELISA to determine this compound concentration in human serum.

a. Materials and Reagents

  • This compound-coated 96-well microplate

  • This compound standard

  • Anti-L57 primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Human serum samples

b. Assay Procedure

  • Prepare a series of this compound standards by serial dilution in the assay buffer.

  • Add 50 µL of standards, controls, and diluted serum samples to the this compound-coated wells.

  • Add 50 µL of the anti-L57 primary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

c. Data Analysis

  • The concentration of this compound is inversely proportional to the absorbance signal.

  • A standard curve is generated by plotting the absorbance values against the log of the this compound concentration.

  • The concentration of this compound in the samples is interpolated from the standard curve.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Biological Sample (Plasma) add_is Add Internal Standard (this compound-d3) plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: LC-MS/MS workflow for this compound quantification.

competitive_elisa cluster_assay_steps Competitive ELISA Protocol cluster_principle Assay Principle start This compound-Coated Plate add_sample_ab Add Sample/Standard & Anti-L57 Ab start->add_sample_ab incubation1 Incubate & Wash add_sample_ab->incubation1 add_secondary_ab Add HRP-Secondary Ab incubation1->add_secondary_ab incubation2 Incubate & Wash add_secondary_ab->incubation2 add_substrate Add TMB Substrate incubation2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_absorbance Read at 450 nm stop_reaction->read_absorbance principle Signal is inversely proportional to this compound concentration read_absorbance->principle

Caption: Competitive ELISA workflow for this compound quantification.

Troubleshooting & Optimization

Technical Support Center: Optimizing L57 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of L57 for accurate IC50 determination. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the hypothetical MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7), a key upstream regulator of the JNK signaling pathway. By binding to the ATP-binding site of MAP4K7, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that are implicated in inflammatory responses and cellular stress.

Q2: Which signaling pathways are downstream of MAP4K7?

A2: Activation of MAP4K7 triggers downstream signaling, primarily through the JNK pathway. This involves the sequential phosphorylation of MKK4/7 and then JNK, which in turn phosphorylates a variety of transcription factors, including c-Jun. Inhibition of MAP4K7 by this compound is designed to suppress these pro-inflammatory and stress-activated signaling networks.

Q3: What is an IC50 value and why is it important?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[1][2][3] In the context of this compound, it represents the concentration at which the inhibitor reduces the enzymatic activity of MAP4K7 or a MAP4K7-dependent cellular process by half. It is a critical parameter for assessing the potency of a drug.[3]

Q4: What are the key steps in an IC50 determination experiment for this compound?

A4: A typical IC50 experiment for this compound involves several key stages:

  • Cell Culture: Seeding of a chosen cell line in a multi-well plate.[1]

  • Compound Preparation: Serial dilution of this compound to create a range of concentrations.[1]

  • Cell Treatment: Incubation of the cells with the different concentrations of this compound.[1]

  • Viability/Activity Assay: Measurement of a relevant biological endpoint, such as cell viability (e.g., using an MTT assay) or target engagement.[1]

  • Data Analysis: Plotting a dose-response curve and calculating the IC50 value using non-linear regression.[1][4]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the multi-well plate.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding volume.

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step.

    • Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations (edge effects). Fill the outer wells with sterile PBS or media.

    • Replicates: Always include multiple replicates to average out random errors.[4]

Issue 2: No Dose-Dependent Inhibition Observed

  • Possible Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not dependent on MAP4K7 signaling.[1]

  • Troubleshooting Steps:

    • Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the inhibitory range.[1][5]

    • Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[1]

    • Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to MAP4K7 inhibition. Verify the expression and activation of MAP4K7 in your experimental cell line via methods like Western blot.[1]

Issue 3: The Dose-Response Curve is Not Sigmoidal (S-shaped)

  • Possible Cause: The range of concentrations tested is not wide enough to define the top and bottom plateaus of the curve, or the compound may have low solubility at higher concentrations.

  • Troubleshooting Steps:

    • Broaden Concentration Range: Test a wider range of this compound concentrations, including very low concentrations that produce no inhibition and very high concentrations that produce maximal inhibition.[4]

    • Check Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration. The final DMSO concentration should typically be ≤ 0.5%.[6]

Data Presentation

Table 1: Recommended this compound Concentration Ranges for IC50 Determination

Experiment TypeRecommended Concentration RangeDilution SchemeRationale
Initial Range-Finding 1 nM to 100 µM10-fold serial dilutionsTo broadly determine the inhibitory potential of this compound.[1][5]
Definitive IC50 Determination Centered around the estimated IC508-12 concentrations, 2 or 3-foldTo accurately determine the IC50 value with a well-defined curve.[5][6]

Table 2: Key Experimental Parameters for a Cell-Based this compound IC50 Assay

ParameterRecommendationNotes
Cell Seeding Density Optimized for logarithmic growthThe optimal density should be determined for each cell line to ensure cells are healthy and in a logarithmic growth phase.[1]
Incubation Time 48 or 72 hoursThe incubation time should be consistent across experiments and long enough for this compound to exert its effect.[1]
Final DMSO Concentration ≤ 0.5%To minimize solvent-induced cytotoxicity.[6]
Controls Vehicle control (DMSO), untreated controlEssential for data normalization and to assess the effect of the solvent on cell viability.[1]

Experimental Protocols

Detailed Protocol for IC50 Determination of this compound using an MTT Assay

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. b. Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.[1] c. Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[1] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1] c. Plot the percentage of viability against the log of the this compound concentration.[1][4] d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[1]

Visualizations

L57_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signal Stress Signal Receptor Receptor Stress Signal->Receptor MAP4K7 MAP4K7 Receptor->MAP4K7 MKK4_7 MKK4/7 MAP4K7->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun This compound This compound This compound->MAP4K7 Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression

Caption: this compound inhibits the MAP4K7 signaling pathway.

IC50_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells incubation_period Incubate for 48-72 hours treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree start Problem with IC50 Data? high_variability High Variability? start->high_variability Yes no_dose_response No Dose-Response? start->no_dose_response No check_seeding Check Cell Seeding and Pipetting high_variability->check_seeding bad_curve_shape Poor Curve Shape? no_dose_response->bad_curve_shape No check_range Adjust Concentration Range no_dose_response->check_range Yes expand_range Expand Concentration Range bad_curve_shape->expand_range Yes check_compound Verify Compound Integrity check_range->check_compound check_cell_line Confirm Cell Line Sensitivity check_compound->check_cell_line

Caption: Troubleshooting decision tree for IC50 experiments.

References

Technical Support Center: Preventing L57 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the L57 protein in solution.

Frequently Asked Questions (FAQs)

Q1: My preparation of this compound protein shows multiple bands on an SDS-PAGE gel, suggesting degradation. What are the initial steps to troubleshoot this issue?

A1: The presence of multiple bands on an SDS-PAGE gel is a common indicator of protein degradation, often due to proteolysis. Here are the initial troubleshooting steps:

  • Work at low temperatures: Perform all purification and handling steps at 4°C (on ice or in a cold room) to reduce the activity of co-purifying proteases.[1][2]

  • Add protease inhibitors: Incorporate a protease inhibitor cocktail into your lysis and purification buffers.[2][3] These cocktails contain a mixture of inhibitors that target various classes of proteases.

  • Minimize handling time: Work efficiently to reduce the time the protein is in a potentially unstable state.[2]

  • Optimize pH: Ensure the pH of your buffers is optimal for this compound stability. Proteases often have optimal pH ranges, and shifting the buffer pH can reduce their activity.[1]

Q2: I am observing a loss of this compound activity over time, even without visible degradation on a gel. What could be the cause?

A2: Loss of activity can be due to subtle conformational changes or chemical modifications that do not result in fragmentation of the protein. Consider the following:

  • Oxidation: If this compound has exposed methionine or cysteine residues, it may be susceptible to oxidation. Adding reducing agents like DTT or TCEP to your buffers can help prevent this.

  • Hydrolysis: Deamidation of asparagine and glutamine residues or hydrolysis of the peptide backbone can occur, especially at non-optimal pH and temperature. Ensure your buffer pH is in a range where this compound is known to be stable.[4]

  • Misfolding and Aggregation: this compound may be unfolding or forming soluble aggregates, leading to a loss of function. The presence of small molecules in the solution can sometimes help stabilize the protein's native conformation.[5]

Q3: Can the expression system used to produce this compound affect its stability?

A3: Absolutely. The choice of expression host can significantly impact the stability of the purified protein.

  • Protease-deficient strains: Consider using protease-deficient expression strains, such as E. coli BL21, which lacks the Lon and OmpT proteases.[3]

  • Subcellular localization: Targeting the expression of this compound to a specific cellular compartment, such as the periplasm in E. coli, can sometimes reduce its exposure to cytoplasmic proteases.[3]

  • Fusion partners: Fusing this compound with a larger, more stable protein tag (like GST or MBP) can sometimes improve its stability and solubility.[2]

Q4: Are there any additives I can include in my solution to improve the long-term stability of this compound?

A4: Yes, various excipients can be added to storage buffers to enhance protein stability:

  • Glycerol (B35011)/Sucrose: These polyols act as cryoprotectants and protein stabilizers by promoting the preferential hydration of the protein.

  • Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizing agents by modulating colloidal interactions in the solution.[5]

  • Detergents: Low concentrations of non-ionic detergents can be useful for membrane proteins or proteins prone to aggregation.

  • Small Molecule Stabilizers: In some cases, specific small molecules can bind to and stabilize the protein's conformation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Multiple degradation bands on SDS-PAGE Proteolytic activityAdd a broad-spectrum protease inhibitor cocktail to all buffers.[2][3] Work quickly and maintain low temperatures (4°C) throughout the purification process.[1][2] Consider using a protease-deficient expression strain.[3]
Loss of biological activity over time Conformational instability, oxidation, or aggregationOptimize buffer conditions (pH, ionic strength). Add stabilizing excipients like glycerol or specific amino acids.[5] Include a reducing agent (e.g., DTT, TCEP) if oxidation is suspected.
Precipitation of this compound during storage Aggregation due to instabilityPerform a buffer screen to identify optimal storage conditions. Consider adding solubility-enhancing tags or using detergents at low concentrations.
Inconsistent results between batches Variability in purification or storageStandardize the purification protocol, ensuring consistent timing and temperatures. Prepare fresh buffers for each purification and use high-quality reagents.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions for this compound Stability

This protocol outlines a method to screen for the optimal pH and buffer composition for this compound stability using a thermal shift assay.

Methodology:

  • Prepare a series of buffers: Prepare a range of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments) and different buffer species (e.g., citrate, phosphate, Tris, CHES).

  • Add this compound and fluorescent dye: In a 96-well PCR plate, add a fixed concentration of purified this compound protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each buffer condition.

  • Perform a thermal melt: Use a real-time PCR instrument to slowly increase the temperature of the plate and monitor the fluorescence. As the protein unfolds, the dye will bind, and the fluorescence will increase.

  • Determine the melting temperature (Tm): The midpoint of the fluorescence transition is the melting temperature (Tm). A higher Tm indicates greater protein stability in that buffer condition.

  • Analyze the results: The buffer condition that yields the highest Tm is considered the most stabilizing for this compound.

Protocol 2: Assessing this compound Degradation by HPLC

This protocol describes how to monitor the degradation of this compound over time using high-performance liquid chromatography (HPLC).

Methodology:

  • Prepare this compound samples: Prepare aliquots of this compound in the desired buffer solution.

  • Incubate at different temperatures: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C) to assess thermal stability.

  • Analyze by HPLC at time points: At regular intervals (e.g., 0, 24, 48, and 72 hours), inject a sample onto a reverse-phase HPLC column.

  • Monitor peak area: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.

  • Quantify degradation: The percentage of degradation can be calculated by comparing the peak area of intact this compound at each time point to the initial peak area.

Visualizations

Experimental_Workflow_for_L57_Stabilization cluster_purification This compound Purification cluster_characterization Stability Characterization cluster_optimization Buffer Optimization Expression This compound Expression Lysis Cell Lysis (+ Protease Inhibitors) Expression->Lysis Purification Chromatography (4°C) Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE HPLC HPLC Stability Assay Purification->HPLC Thermal_Shift Thermal Shift Assay Purification->Thermal_Shift Buffer_Screen pH & Excipient Screen HPLC->Buffer_Screen Thermal_Shift->Buffer_Screen Optimized_Buffer Optimized Storage Buffer Buffer_Screen->Optimized_Buffer Final_Product Final_Product Optimized_Buffer->Final_Product Stable this compound

Caption: Workflow for this compound purification and stability optimization.

Degradation_Pathways L57_Native Native this compound L57_Unfolded Unfolded/Misfolded this compound L57_Native->L57_Unfolded Thermal/Chemical Stress L57_Fragments Degradation Fragments L57_Native->L57_Fragments Proteolysis L57_Oxidized Oxidized this compound L57_Native->L57_Oxidized Oxidative Stress L57_Deamidated Deamidated this compound L57_Native->L57_Deamidated pH/Temp Stress L57_Aggregated Aggregated this compound L57_Unfolded->L57_Aggregated L57_Unfolded->L57_Fragments Proteolysis

References

Technical Support Center: L57 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential off-target effects of the LRP1-binding peptide, L57. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, offering detailed protocols and data to ensure the specific and effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel, artificial peptide (sequence: TWPKHFDKHTFYSILKLGKH-OH) designed to bind to the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[1][2] Its primary purpose is to act as a vector for delivering therapeutics across the blood-brain barrier (BBB) to the central nervous system (CNS).[1][3]

Q2: What are the potential sources of this compound off-target effects?

A2: The primary source of off-target effects for this compound stems from the promiscuous nature of its target receptor, LRP1. LRP1 is known to bind to over 100 diverse ligands, playing a role in a wide array of physiological processes.[4][5][6] Off-target effects could arise from:

  • Competition with endogenous ligands: this compound may interfere with the binding of natural LRP1 ligands, disrupting their normal physiological functions.

  • Binding to other receptors: Although designed for LRP1, this compound could potentially exhibit lower affinity binding to other cell surface receptors.

  • Activation of unintended signaling pathways: Binding of this compound to LRP1 or other receptors could trigger signaling cascades unrelated to its intended therapeutic delivery function.[7][8][9]

Q3: How can I assess the binding specificity of my this compound peptide?

A3: Several biophysical and cell-based assays can be employed to determine the binding specificity of this compound. These include:

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity (KD) of this compound to LRP1 and other potential off-target proteins.[10][11][12]

  • Competitive Binding Assays: To assess whether this compound can displace known LRP1 ligands.[13]

  • Co-immunoprecipitation (Co-IP): To confirm the interaction between this compound and LRP1 in a cellular context.[14][15][16]

  • Cell-based uptake studies in LRP1-deficient cells: Comparing the uptake of this compound in cells with and without LRP1 expression can confirm LRP1-mediated internalization.[3][17]

Troubleshooting Guides

Issue 1: High background or non-specific binding in in-vitro binding assays.
  • Possible Cause: Peptide aggregation. Hydrophobic residues in this compound may lead to self-association, causing non-specific binding to surfaces and other proteins.

  • Troubleshooting Steps:

    • Solubility Testing: Before starting an assay, test the solubility of the this compound peptide in the assay buffer.[18]

    • Optimize Buffer Conditions: Adjust the pH and ionic strength of the buffer to minimize aggregation. Sometimes, the inclusion of a small amount of organic solvent (e.g., DMSO) or a non-ionic detergent (e.g., Tween-20) can help.[19][20]

    • Sonication: Briefly sonicate the peptide solution to break up small aggregates before use.[18]

    • Centrifugation: Centrifuge the peptide solution at high speed to pellet any insoluble aggregates before using the supernatant in the assay.

Issue 2: Inconsistent results in cellular uptake experiments.
  • Possible Cause 1: this compound peptide instability in culture media. Peptides can be susceptible to degradation by proteases present in serum-containing media.

  • Troubleshooting Steps:

    • Peptide Stability Assay: Assess the stability of this compound in your specific cell culture media over the time course of your experiment using techniques like HPLC or mass spectrometry.[21][22][23]

    • Use of Protease Inhibitors: If degradation is observed, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium.

    • Serum-Free Media: If compatible with your cells, perform uptake experiments in serum-free media to reduce proteolytic activity.

  • Possible Cause 2: Variation in LRP1 expression levels. LRP1 expression can vary between cell lines and can be influenced by cell density and passage number.

  • Troubleshooting Steps:

    • Confirm LRP1 Expression: Verify LRP1 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry) at the time of the experiment.

    • Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency for all experiments to ensure reproducible LRP1 expression.

Issue 3: Observed cellular phenotype is not consistent with known LRP1-mediated signaling.
  • Possible Cause: this compound is activating an off-target receptor or signaling pathway.

  • Troubleshooting Steps:

    • Kinome Profiling: If downstream signaling events are observed, consider performing a kinome profiling screen to identify any off-target kinases that may be activated by this compound.

    • Pathway Analysis: Use pathway analysis software to identify potential signaling nodes that could be affected by this compound, based on its structure and known interactions.

    • Competitive Inhibition with Known Antagonists: If an off-target receptor is suspected, use a known antagonist for that receptor to see if the observed phenotype is blocked.

Data Presentation

Table 1: Binding Affinity of this compound and other LRP1 Ligands

LigandTargetMethodBinding Affinity (KD or EC50)Reference
This compound LRP1 (Cluster 4)Plate ELISA45 nM (EC50) [1]
Angiopep-2LRP1Not SpecifiedNot Specified[1]
proMMP-1LRP1SPR19 nM (KD)[24]
active MMP-1LRP1SPR25 nM (KD)[24]
TIMPsLRP1SPR23 nM - 33 nM (KD)[24]
HMGB1LRP1Solid-phase binding6.4 nM[6]
HMGB2LRP1Solid-phase binding3.9 nM[6]
CEMIPLRP1Solid-phase binding2.6 nM[6]
SLIT2LRP1Solid-phase binding2.0 nM[6]

Experimental Protocols

Protocol 1: Competitive Binding Assay for this compound

Objective: To determine if this compound can compete with a known ligand for binding to LRP1.

Methodology:

  • Plate Coating: Coat a 96-well plate with purified LRP1 protein overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in TBS) to prevent non-specific binding.

  • Competition: Add a constant concentration of a labeled known LRP1 ligand (e.g., biotinylated RAP) to the wells, along with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Washing: Wash the wells to remove unbound ligands.

  • Detection: Add a detection reagent that recognizes the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand) and a suitable substrate.

  • Data Analysis: Measure the signal and plot it against the concentration of this compound. A decrease in signal with increasing this compound concentration indicates competition for the same binding site.[13][25]

Protocol 2: Surface Plasmon Resonance (SPR) for this compound-LRP1 Interaction

Objective: To quantify the binding kinetics and affinity of this compound to LRP1.

Methodology:

  • Chip Preparation: Immobilize purified LRP1 protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.[11][12]

  • Analyte Preparation: Prepare a series of dilutions of the this compound peptide in a suitable running buffer.

  • Binding Measurement: Inject the this compound solutions over the LRP1-coated sensor chip and a reference channel. The binding is measured in real-time as a change in resonance units (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the this compound-LRP1 complex.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound from the chip surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10][26][27]

Mandatory Visualizations

LRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide LRP1 LRP1 Receptor This compound->LRP1 On-Target Binding Endogenous_Ligands Endogenous Ligands (e.g., ApoE, α2M) Endogenous_Ligands->LRP1 Normal Physiological Interaction Adaptor_Proteins Adaptor Proteins (e.g., Dab1, FE65) LRP1->Adaptor_Proteins Recruitment Endocytosis Endocytosis LRP1->Endocytosis Internalization Signaling_Cascade Downstream Signaling (e.g., MAPK, Akt pathways) Adaptor_Proteins->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulation

Caption: LRP1 signaling pathway initiated by this compound binding.

Experimental_Workflow_SPR start Start: Prepare LRP1 and this compound immobilize Immobilize LRP1 on Sensor Chip start->immobilize inject Inject this compound at Various Concentrations immobilize->inject measure_assoc Measure Association (Binding) inject->measure_assoc measure_dissoc Measure Dissociation measure_assoc->measure_dissoc regenerate Regenerate Sensor Chip measure_dissoc->regenerate regenerate->inject Next Concentration analyze Analyze Data to Determine ka, kd, KD regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Experimental workflow for SPR analysis of this compound-LRP1 interaction.

Troubleshooting_Logic cluster_peptide Peptide Issues cluster_assay Assay Issues cluster_cells Cellular Issues start Inconsistent Experimental Results check_peptide Check Peptide Integrity start->check_peptide check_assay Review Assay Conditions start->check_assay check_cells Verify Cellular Model start->check_cells aggregation Aggregation? check_peptide->aggregation stability Degradation? check_peptide->stability buffer Buffer Composition? check_assay->buffer nonspecific Non-specific Binding? check_assay->nonspecific lrp1_expression LRP1 Expression? check_cells->lrp1_expression off_target Off-Target Effect? check_cells->off_target solubility Optimize Solubility aggregation->solubility Yes stability_assay Perform Stability Assay stability->stability_assay Yes optimize_buffer Optimize Buffer buffer->optimize_buffer Yes blocking Improve Blocking Step nonspecific->blocking Yes verify_lrp1 Verify LRP1 Levels lrp1_expression->verify_lrp1 Uncertain off_target_screen Perform Off-Target Screen off_target->off_target_screen Suspected

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Autofluorescence, the natural emission of light by biological structures, can be a significant challenge in fluorescence-based assays, potentially masking specific signals and leading to data misinterpretation.[1][2][3][4][5] This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals mitigate the effects of autofluorescence in their experiments.

While this guide addresses autofluorescence broadly, it is important to note that no specific information is publicly available for a compound designated "L57" in the context of autofluorescence. The principles and protocols outlined here are generally applicable to managing autofluorescence from various sources.

Troubleshooting Guide

Issue 1: High background fluorescence is obscuring the signal of interest.

High background fluorescence can make it difficult to distinguish the specific signal from your fluorescent probe.[4][6]

Possible Causes and Solutions:

Possible Cause Suggested Solution Notes
Endogenous Fluorophores Biological samples contain naturally fluorescent molecules such as NADH, collagen, elastin, riboflavin, and lipofuscin.[1][2][3][4][7]Consider using fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[1][4][6]
Fixation Method Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][3][5][6][8]Opt for shorter fixation times or switch to a non-aldehyde fixative such as chilled methanol (B129727) or ethanol.[1][4][6][9] If aldehyde fixation is necessary, glutaraldehyde is known to cause more autofluorescence than paraformaldehyde or formaldehyde.[6]
Red Blood Cells The heme group in red blood cells is a significant source of autofluorescence.[1][6][8]Perfuse tissues with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[1][4][6][8]
Dead Cells Dead cells tend to be more autofluorescent than live cells and can non-specifically bind antibodies.[9]For flow cytometry, use a viability dye to exclude dead cells from the analysis.[4][9] For imaging, ensure optimal cell culture conditions to maintain cell health.
Culture Media Components Phenol red, fetal bovine serum (FBS), and other media additives can be fluorescent.[4]For live-cell imaging, use a medium that is free of these components, ensuring it does not negatively impact cell phenotype.[4]
Issue 2: Autofluorescence is still present after initial troubleshooting.

If basic troubleshooting steps are insufficient, more advanced techniques may be required.

Advanced Mitigation Strategies:

Technique Description Considerations
Quenching Agents Chemical reagents can be used to reduce autofluorescence. Common agents include Sodium Borohydride (B1222165), Sudan Black B, and commercial reagents like TrueVIEW and TrueBlack™.[1][6][10][11]Sodium borohydride can have variable effects.[1] Sudan Black B may introduce its own background in the red and far-red channels.[10] Always test quenching agents on a small sample first.
Spectral Unmixing This computational method treats autofluorescence as a distinct fluorescent signal and mathematically subtracts it from the image or data.[12][13][14]Requires a spectral imaging system or a flow cytometer with spectral unmixing capabilities.[12][13] An unstained control sample is necessary to define the autofluorescence spectrum.[14]
Photobleaching Pre-exposing the sample to high-intensity light can selectively destroy the autofluorescent molecules before imaging the specific signal.[2]This method should be used cautiously as it can also photobleach the fluorophore of interest if not performed correctly.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of autofluorescence in biological samples?

A1: Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, flavins, and lipofuscin.[2][3][4][7] The fixation process, particularly with aldehyde-based fixatives, can also induce autofluorescence.[1][3][5][6][8] Additionally, components of cell culture media and the presence of red blood cells or dead cells can contribute to background fluorescence.[1][4][6][8][9]

Q2: How can I determine if what I'm seeing is autofluorescence or a true signal?

A2: The best way to identify autofluorescence is to include an unstained control sample in your experiment.[4][15] This sample should undergo all the same processing steps as your stained samples, except for the addition of the fluorescent label. Any fluorescence detected in this control sample can be attributed to autofluorescence.

Q3: Are there specific experimental conditions that can worsen autofluorescence?

A3: Yes, certain conditions can exacerbate autofluorescence. Prolonged fixation times with aldehyde fixatives can increase background fluorescence.[1] Heat and dehydration of samples can also enhance autofluorescence, particularly in the red spectrum.[1][6][8]

Q4: In drug discovery, how does autofluorescence interfere with high-throughput screening (HTS) assays?

A4: In HTS, autofluorescence from test compounds can interfere with fluorescence-based assays, leading to false positives or negatives.[16] Techniques like fluorescence polarization, which measures changes in the rotation of a fluorescent molecule rather than just its intensity, can help mitigate interference from compound autofluorescence.[17] Additionally, luminescence-based assays, which do not require an external light source for excitation, are less susceptible to autofluorescence interference.[18]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended to reduce autofluorescence caused by aldehyde fixatives.[3]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Fixed cells or tissue sections

Procedure:

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS or TBS. It is recommended to prepare this solution on ice.[19]

  • Apply the freshly prepared solution to the fixed samples immediately.

  • For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes, then replace with fresh solution and incubate for another 4 minutes.[19]

  • For paraffin-embedded tissue sections fixed with paraformaldehyde, incubate three times for 10 minutes each with fresh solution for each incubation.[19]

  • Wash the samples thoroughly with PBS or TBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which are granules of oxidized proteins and lipids that accumulate in aging cells.[10]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it.[11][19]

  • After completing your secondary antibody incubation and washes, apply the Sudan Black B solution to your samples for 10-15 minutes at room temperature.[11][19]

  • Rinse the samples quickly with PBS multiple times (e.g., 8 times) to remove excess Sudan Black B.[19]

  • Mount the samples with an appropriate mounting medium.

Visualizations

autofluorescence_troubleshooting_workflow start Start: High Autofluorescence Detected check_unstained Analyze Unstained Control start->check_unstained source_id Identify Source of Autofluorescence check_unstained->source_id Fluorescence Present endogenous Endogenous (e.g., Collagen, Lipofuscin) source_id->endogenous fixation Fixation-Induced source_id->fixation other Other (e.g., RBCs, Dead Cells) source_id->other optimize_fluorophore Optimize Fluorophore Choice (e.g., Far-Red) endogenous->optimize_fluorophore optimize_fixation Optimize Fixation Protocol (e.g., Shorter time, non-aldehyde) fixation->optimize_fixation optimize_sample_prep Optimize Sample Prep (e.g., PBS Perfusion) other->optimize_sample_prep quenching Apply Quenching Agent (e.g., Sudan Black B, NaBH4) optimize_fluorophore->quenching optimize_fixation->quenching optimize_sample_prep->quenching result_ok Autofluorescence Reduced quenching->result_ok Effective result_not_ok Autofluorescence Still High quenching->result_not_ok Not Effective spectral_unmixing Use Spectral Unmixing spectral_unmixing->result_ok result_not_ok->spectral_unmixing

Caption: A workflow for troubleshooting autofluorescence.

signaling_pathway_interference cluster_experiment Fluorescence-Based Assay cluster_interference Autofluorescence Interference ligand Ligand receptor Receptor ligand->receptor Binds reporter Fluorescent Reporter receptor->reporter Activates signal Specific Signal reporter->signal detector Detector signal->detector autofluorescence Autofluorescence Source (e.g., Compound, Cell) noise Background Noise autofluorescence->noise noise->detector data Data Interpretation detector->data

Caption: Interference of autofluorescence in a signaling assay.

References

L57 inconsistent results in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in repeat experiments involving the L5t7 peptide.

Troubleshooting Guide & FAQs

This guide addresses common issues that can lead to variability in experiments with L57, a peptide that binds to the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1).[1][2][3]

Question: We are observing significant well-to-well and day-to-day variability in our this compound uptake assays. What are the potential causes?

Answer: Inconsistent results in this compound uptake assays can stem from several factors. Here is a systematic approach to troubleshooting:

1. Peptide Integrity and Handling:

  • Peptide Degradation: this compound, like any peptide, can degrade if not stored and handled properly. Improper storage can lead to a loss of activity over time, causing variability in your results.[4]

    • Verification: Test a fresh, unexpired lot of the this compound peptide.

    • Solution: Aliquot the peptide upon reconstitution to avoid multiple freeze-thaw cycles and store at -80°C.[5] Always use sterile buffers for solubilization.[4]

  • Incorrect Peptide Concentration: Errors in calculating the concentration of your stock solution or dilutions will directly impact your results.

    • Verification: Double-check all calculations for peptide reconstitution and dilutions. If possible, use spectrophotometry to confirm the stock solution's concentration.

    • Solution: Prepare a fresh stock solution with careful and accurate measurements. It is also advisable to perform a concentration titration to determine the optimal range for your specific assay.

  • Poor Peptide Solubility: If the this compound peptide is not fully dissolved, the actual concentration in your assay will be lower than intended and inconsistent.

    • Verification: Visually inspect the reconstituted peptide solution for any precipitates.

    • Solution: this compound is a basic peptide and may require a slightly acidic solution to fully dissolve.[5]

2. Cell Culture Conditions:

  • Cell Line Health and Passage Number: The health and passage number of your cells can significantly impact LRP1 expression and, consequently, this compound uptake. Cells at a high passage number may exhibit altered receptor expression and signaling.

    • Verification: Regularly check cells for viability and morphology. Keep detailed records of passage numbers.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and growing exponentially at the time of the assay.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the total amount of this compound uptake.

    • Verification: Perform cell counts before seeding to ensure uniform density across all wells.

    • Solution: Adhere to a strict cell seeding protocol.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and receptor expression, leading to unreliable results.

    • Verification: Regularly test your cell cultures for mycoplasma contamination.

    • Solution: If contamination is detected, discard the affected cell cultures and start with a fresh, uncontaminated stock.

3. Assay Protocol and Reagents:

  • Inconsistent Incubation Times: Variations in incubation times for this compound treatment, washes, or reagent additions can introduce variability.

    • Verification: Use a calibrated timer and adhere strictly to the protocol timings for all steps.

    • Solution: Standardize all incubation steps in your protocol.

  • Reagent Variability: Differences between lots of reagents, such as media, serum, or buffers, can affect cell health and assay performance.

    • Verification: Note the lot numbers of all reagents used in your experiments.

    • Solution: When possible, purchase reagents in larger batches to minimize lot-to-lot variability. Test new lots of critical reagents before use in critical experiments.

  • Endotoxin (B1171834) Contamination: Peptides contaminated with endotoxins can trigger unwanted immune responses in cells, which can interfere with the experimental results, especially in immunological assays.[4]

    • Verification: Check the certificate of analysis for your this compound peptide for endotoxin levels.

    • Solution: Use endotoxin-free reagents and consumables whenever possible.

Summary of Potential Issues and Solutions
Potential Cause Verification Suggested Solution
Peptide Integrity
Degraded or Inactive this compoundTest a fresh lot of the peptide.Aliquot upon reconstitution; store at -80°C; avoid freeze-thaw cycles.[5]
Incorrect ConcentrationDouble-check calculations; use spectrophotometry.Prepare a fresh, accurately measured stock solution; perform concentration titration.
Poor SolubilityVisually inspect for precipitates.Use a slightly acidic solution for reconstitution.[5]
Cell Culture
Inconsistent Cell Health/PassageCheck viability and morphology; record passage numbers.Use cells at a consistent, low passage number.
Variable Seeding DensityPerform cell counts before seeding.Adhere to a strict seeding protocol.
Mycoplasma ContaminationRegular mycoplasma testing.Discard contaminated cultures; use fresh stock.
Assay Protocol
Inconsistent Incubation TimesUse a calibrated timer.Standardize all incubation steps.
Reagent VariabilityNote lot numbers of all reagents.Purchase reagents in larger batches; test new lots.
Endotoxin ContaminationCheck the certificate of analysis for endotoxin levels.Use endotoxin-free reagents and consumables.[4]

Experimental Protocols

Key Experiment: this compound Cellular Uptake Assay

This protocol outlines a general method for quantifying the cellular uptake of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-L57)

  • Cell line expressing LRP1 (e.g., brain microvascular endothelial cells)[6]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed LRP1-expressing cells into a black, clear-bottom 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Peptide Preparation: Prepare serial dilutions of fluorescently labeled this compound in serum-free cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the this compound solutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide.

  • Quantification:

    • Plate Reader: Add a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence intensity to the cell number or total protein concentration.

Visualizations

This compound-LRP1 Signaling Pathway

This compound binds to the LRP1 receptor, which can trigger a variety of downstream signaling events. LRP1 is known to be involved in endocytosis and can modulate pathways such as those involving Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β).[7]

L57_LRP1_Signaling This compound This compound Peptide LRP1 LRP1 Receptor This compound->LRP1 Binding Endocytosis Endocytosis LRP1->Endocytosis PDGFR PDGF Receptor LRP1->PDGFR Modulation TGFBR TGF-β Receptor LRP1->TGFBR Modulation Downstream Downstream Signaling (e.g., ERK activation) Endocytosis->Downstream PDGFR->Downstream TGFBR->Downstream CellularResponse Cellular Response Downstream->CellularResponse

Caption: this compound interaction with the LRP1 receptor and downstream signaling.

Experimental Workflow for this compound Uptake Assay

A standardized workflow is crucial for obtaining reproducible results in this compound cellular uptake experiments.

L57_Uptake_Workflow start Start seed_cells Seed LRP1-expressing cells in 96-well plate start->seed_cells culture_cells Culture overnight seed_cells->culture_cells prepare_peptide Prepare this compound dilutions culture_cells->prepare_peptide treat_cells Treat cells with this compound prepare_peptide->treat_cells incubate Incubate at 37°C treat_cells->incubate wash_cells Wash cells with PBS incubate->wash_cells quantify Quantify uptake (Plate Reader or Flow Cytometry) wash_cells->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Standardized workflow for an this compound cellular uptake assay.

Logical Relationship for Troubleshooting Inconsistent Results

A logical approach to troubleshooting can help systematically identify the source of variability.

Troubleshooting_Logic inconsistent_results Inconsistent Results check_peptide Check Peptide Integrity & Handling inconsistent_results->check_peptide check_cells Check Cell Culture Conditions inconsistent_results->check_cells check_protocol Check Assay Protocol & Reagents inconsistent_results->check_protocol issue_identified Issue Identified? check_peptide->issue_identified check_cells->issue_identified check_protocol->issue_identified implement_solution Implement Solution & Re-run Experiment issue_identified->implement_solution Yes no_issue No Obvious Issue issue_identified->no_issue No implement_solution->inconsistent_results Still Inconsistent consult Consult Technical Support no_issue->consult

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

L57 protocol refinement for specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the L57 protocol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this compound-related assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protocol?

A1: The this compound protocol is a comprehensive methodology used to investigate the this compound signaling pathway, which is increasingly implicated in cellular stress responses and metabolic regulation. Its primary applications include quantifying the expression and activity of the this compound protein, screening for pathway modulators, and assessing the impact of this compound activation or inhibition on downstream cellular events.

Q2: Which cell types are most suitable for this compound assays?

A2: While a variety of cell lines can be used, the choice of cell type is critical for robust results. Continuous cell lines are often preferred for their ease of culture and scalability.[1] However, it is crucial to verify that the chosen cell line expresses this compound at detectable levels.[1] For more biologically relevant data, primary cells may be more appropriate, though they can be more challenging to culture and transfect.[1]

Q3: How can I optimize the antibody concentration for my this compound immunofluorescence assay?

A3: Determining the optimal antibody concentration is key to achieving a strong signal with minimal background. A primary antibody titration experiment is recommended.[2] This involves testing a range of antibody dilutions, typically two-fold above and below the manufacturer's recommended concentration for immunofluorescence.[2] The ideal concentration will provide the largest signal-to-noise ratio between your positive and negative controls.

Q4: What are the critical parameters to consider for optimizing cell seeding density?

A4: Cell seeding density should be optimized to ensure a measurable signal without causing cell over-crowding.[1] It is important to determine the linear range of detection for both your target (this compound) and your normalization method.[2] The optimal cell number should fall within this linear range and result in a cell confluency of 70-80% at the time of analysis.[2]

Troubleshooting Guides

This section addresses specific problems that may arise during the execution of the this compound protocol.

Problem 1: High Background Signal in Western Blot

High background can obscure the specific detection of this compound. Here are potential causes and solutions:

Potential Cause Recommended Solution
Primary antibody concentration too high Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing background.[2]
Insufficient washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Consider adding a detergent like Tween 20 to the wash buffer.
Blocking is inadequate Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, bovine serum albumin).
Secondary antibody is non-specific Run a control lane with only the secondary antibody to check for non-specific binding. If present, consider using a different secondary antibody.
Problem 2: Low or No this compound Signal

A weak or absent signal can be due to several factors throughout the experimental workflow.

Potential Cause Recommended Solution
Low this compound expression in the chosen cell line Confirm this compound expression using a positive control cell line or through genomic analysis.[2] Consider using a different cell model if expression is too low.
Inefficient protein extraction Ensure the lysis buffer is appropriate for your cell type and that protease and phosphatase inhibitors are included.
Poor antibody performance Check the antibody datasheet for recommended applications and dilutions. Use a positive control to validate antibody function.
Suboptimal cell health Ensure cells are healthy and viable before starting the experiment. Avoid using cells that have been passaged too many times or have become over-confluent.[1]
Problem 3: High Variability Between Replicates

Inconsistent results across replicates can compromise the reliability of your data.

Potential Cause Recommended Solution
Inaccurate pipetting Ensure pipettes are properly calibrated.[1] When pipetting cells or reagents, mix gently but thoroughly to ensure a homogenous suspension.[1]
Inconsistent cell seeding Use a hemocytometer or automated cell counter to ensure an equal number of cells are seeded in each well.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Maintain proper humidity in the incubator.[1]
Insufficient number of replicates For 96-well plates, 4-6 technical replicates are recommended, while 384-well plates may require 4-8 replicates to accurately measure variation and identify outliers.[2]

Experimental Protocols

Key Experiment: In-Cell Western™ Assay for this compound Quantification

This protocol provides a method for quantifying this compound protein levels directly in cultured cells.

  • Cell Seeding:

    • Determine the optimal cell seeding density to achieve 70-80% confluency at the time of the assay.[2]

    • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Fixation and Permeabilization:

    • Gently remove the culture medium.

    • Add a formaldehyde-based fixative and incubate.

    • Wash the cells with PBS.

    • Add a permeabilization buffer (e.g., Triton X-100 in PBS) to allow antibody access to intracellular targets.

  • Blocking:

    • Add a blocking buffer to each well to reduce non-specific antibody binding.

    • Incubate for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody against this compound and a normalization antibody (e.g., anti-Actin) in blocking buffer.

    • Add the primary antibody solution to the wells and incubate overnight at 4°C.

    • Wash the plate multiple times with PBS containing a detergent.

    • Dilute the appropriate IRDye® secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

    • Wash the plate thoroughly.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • The integrated intensity of the this compound signal is normalized to the intensity of the normalization protein signal.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of the this compound receptor.

L57_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L57_Receptor This compound Receptor Adaptor Adaptor Protein L57_Receptor->Adaptor Ligand External Stimulus Ligand->L57_Receptor Kinase_A Kinase A Adaptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF_Complex Transcription Factor Complex Kinase_B->TF_Complex TF_Active Active Transcription Factor TF_Complex->TF_Active Translocation Gene_Expression Target Gene Expression TF_Active->Gene_Expression

Caption: A diagram of the this compound signaling cascade from receptor activation to gene expression.

Experimental Workflow for this compound Assay Optimization

This workflow outlines the key steps for refining your this compound assay protocol.

L57_Assay_Optimization_Workflow Start Start: Define Assay Objectives Cell_Selection 1. Select Appropriate Cell Line Start->Cell_Selection Seeding_Density 2. Optimize Cell Seeding Density Cell_Selection->Seeding_Density Antibody_Titration 3. Titrate Primary Antibody Seeding_Density->Antibody_Titration Controls 4. Establish Positive & Negative Controls Antibody_Titration->Controls Z_Factor 5. Perform Z'-Factor Analysis Controls->Z_Factor Z_Factor->Seeding_Density Z' < 0.5 Validation 6. Validate with Known Modulators Z_Factor->Validation Z' > 0.5 Final_Protocol Final Optimized Protocol Validation->Final_Protocol

References

Validation & Comparative

Comparative Analysis of Inhibitors Targeting Key Signaling Pathways Functionally Linked to L57 (C6orf57/SDHAF4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known inhibitors that functionally impact key cellular signaling pathways. The target of interest, L57, is scientifically recognized as C6orf57, and more recently as Succinate (B1194679) Dehydrogenase Complex Assembly Factor 4 (SDHAF4). SDHAF4 is a mitochondrial protein crucial for the assembly of Respiratory Complex II (Succinate Dehydrogenase), a vital component of both the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3]

While direct regulatory links between major signaling pathways such as PI3K/AKT and MAPK/ERK and the specific activity of SDHAF4 are still an emerging area of research, it is well-established that these pathways are integral to the regulation of mitochondrial function and overall cellular metabolism.[4][5] Inhibition of these pathways can therefore have a significant functional impact on processes reliant on mitochondrial integrity and bioenergetics, including the cellular environment where SDHAF4 functions. This guide offers a comparative overview of various inhibitors targeting these key pathways, providing essential data to aid in the selection of appropriate tools for investigating cellular processes related to mitochondrial health and function.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of various inhibitors targeting key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, as well as other related cellular targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided to facilitate a quantitative comparison of their efficacy.

Table 1: Inhibitors of the PI3K/AKT/mTOR Signaling Pathway

InhibitorPrimary Target(s)IC50 / Ki Value(s)
WortmanninPI3KIC50: ~3 nM[6][7]
DNA-PKIC50: 16 nM[6]
mTORInhibited at high concentrations[8]
PLK1IC50: 5.8 nM[9]
LY294002PI3KαIC50: 0.5 µM[10][11]
PI3KβIC50: 0.97 µM[10][11]
PI3KδIC50: 0.57 µM[10][11]
DNA-PKIC50: 1.4 µM[10][11]
CK2IC50: 98 nM[10][11]
mTORIC50: 2.5 µM[12][13]
RapamycinmTORC1IC50: ~0.1 nM in HEK293 cells[14]

Table 2: Inhibitors of the MAPK/ERK and Stress-Activated MAPK Signaling Pathways

InhibitorPrimary Target(s)IC50 / Ki Value(s)
PD98059MEK1IC50: 2-7 µM[9]
MEK2IC50: 50 µM[9]
U0126MEK1IC50: 72 nM (0.07 µM)[2]
MEK2IC50: 58 nM (0.06 µM)[2]
SB203580p38α (SAPK2a)IC50: 50 nM
p38β2 (SAPK2b)IC50: 500 nM
SP600125JNK1IC50: 40 nM
JNK2IC50: 40 nM
JNK3IC50: 90 nM

Table 3: Inhibitors of Other Relevant Signaling Molecules

InhibitorPrimary Target(s)IC50 / Ki Value(s)
Y-27632ROCK1Ki: 220 nM
ROCK2Ki: 300 nM
PD173074FGFR1IC50: 21.5-25 nM
FGFR3IC50: 5 nM
VEGFR2IC50: ~100 nM
ALLNCalpain IKi: 190 nM[10]
(Calpain Inhibitor I)Calpain IIKi: 220 nM[10]
Cathepsin BKi: 150 nM[10]
Cathepsin LKi: 500 pM[10]
ProteasomeKi: 6 µM

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing inhibitor efficacy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival, Metabolism) mTORC1->Downstream Regulates Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

PI3K/AKT/mTOR signaling pathway and points of inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Downstream Downstream Effects (Cell Proliferation, Differentiation) TranscriptionFactors->Downstream PD98059 PD98059 PD98059->MEK U0126 U0126 U0126->MEK

MAPK/ERK signaling pathway and points of inhibition.

Experimental_Workflow CellCulture 1. Cell Culture (Select appropriate cell line) InhibitorTreatment 2. Inhibitor Treatment (Dose-response and time-course) CellCulture->InhibitorTreatment CellLysis 3. Cell Lysis (Protein extraction) InhibitorTreatment->CellLysis Assay 4. Downstream Assay CellLysis->Assay KinaseAssay In Vitro Kinase Assay Assay->KinaseAssay WesternBlot Western Blot (Phospho-protein analysis) Assay->WesternBlot DataAnalysis 5. Data Analysis (IC50 determination, etc.) KinaseAssay->DataAnalysis WesternBlot->DataAnalysis

General experimental workflow for inhibitor analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PI3K Inhibition (e.g., with Wortmannin or LY294002)

This protocol describes a method to measure the activity of PI3K in the presence of an inhibitor.

Materials:

  • Recombinant PI3K enzyme

  • PI(4,5)P2 (PIP2) substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or ATP for non-radioactive detection methods

  • Inhibitor (Wortmannin or LY294002) dissolved in DMSO

  • Glutathione-coated microplate

  • Biotinylated-PIP3 tracer (for competitive assay)

  • Streptavidin-HRP and colorimetric substrate (for competitive assay)

  • Stop solution (e.g., EDTA)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup: In a microplate, combine the recombinant PI3K enzyme and the inhibitor in the kinase reaction buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add the PIP2 substrate and ATP (spiked with [γ-³²P]ATP if using radioactive detection) to initiate the reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution containing EDTA.

  • Detection:

    • Radioactive Method: Spot the reaction mixture onto a TLC plate and separate the lipids. Expose the plate to a phosphor screen and quantify the amount of ³²P-labeled PIP3.

    • Competitive ELISA Method: Add the reaction mixture to a glutathione-coated plate to capture the PI3K. Add a biotinylated-PIP3 tracer, followed by streptavidin-HRP and a colorimetric substrate. The signal is inversely proportional to the PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of AKT Phosphorylation (e.g., after LY294002 treatment)

This protocol outlines the steps to assess the inhibition of the PI3K/AKT pathway by measuring the phosphorylation status of AKT at Ser473.

Materials:

  • Cell culture reagents and appropriate cell line

  • LY294002

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours, then pre-treat with varying concentrations of LY294002 for 1-2 hours. Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for 15-30 minutes to induce AKT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each treatment condition.[14]

Protocol 3: In Vitro MEK Kinase Assay (e.g., with PD98059 or U0126)

This protocol describes a method to measure the activity of MEK1 in the presence of an inhibitor.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase-inactive recombinant ERK2 (as substrate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • [γ-³²P]ATP

  • Inhibitor (PD98059 or U0126) dissolved in DMSO

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO and then in the kinase reaction buffer.

  • Kinase Reaction Setup: In a microcentrifuge tube, combine the MEK1 enzyme, the kinase-inactive ERK2 substrate, and the inhibitor in the kinase reaction buffer.

  • Initiate Kinase Reaction: Add [γ-³²P]ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Terminate Reaction: Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated ERK2.

  • Data Analysis: Quantify the band intensity corresponding to phosphorylated ERK2. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2][11]

Protocol 4: JNK Kinase Activity Assay (e.g., with SP600125)

This protocol outlines a non-radioactive method for measuring JNK activity from cell lysates.

Materials:

  • Cell culture reagents and appropriate cell line

  • JNK activator (e.g., Anisomycin or UV radiation)

  • Lysis buffer

  • Anti-JNK antibody and Protein A/G agarose (B213101) beads for immunoprecipitation

  • Kinase reaction buffer

  • Recombinant c-Jun or ATF2 as a substrate

  • ATP

  • Primary antibody: rabbit anti-phospho-c-Jun (Ser73) or anti-phospho-ATF2 (Thr71)

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with a JNK activator in the presence or absence of SP600125. Lyse the cells and collect the supernatant.

  • Immunoprecipitation of JNK: Incubate the cell lysate with an anti-JNK antibody, followed by the addition of Protein A/G agarose beads to pull down the JNK protein.

  • Kinase Reaction: Wash the immunoprecipitated JNK beads and resuspend them in kinase reaction buffer containing the c-Jun or ATF2 substrate and ATP. Incubate at 30°C for 30 minutes.

  • Western Blot Analysis: Terminate the reaction and separate the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a phospho-specific antibody for the substrate (e.g., anti-phospho-c-Jun).

  • Data Analysis: Quantify the level of substrate phosphorylation to determine JNK activity. Compare the activity in the presence and absence of the inhibitor to determine its efficacy.[12][13]

References

Validating LRP1 Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of genetic models is paramount to ensure the accuracy and reproducibility of experimental findings. This guide provides a comprehensive comparison of methodologies for validating a conditional knockout model of the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a crucial receptor involved in various physiological and pathological processes. As a complete knockout of LRP1 is embryonically lethal, conditional models are indispensable for studying its function in specific tissues or at specific developmental stages.

The peptide L57 is a known ligand for LRP1 and can be a valuable tool in these studies to probe the functional consequences of LRP1 deletion.[1][2] This guide will detail the validation process, compare it with alternative models, and provide the necessary experimental protocols and data presentation formats.

Genotypic and Phenotypic Validation of Conditional LRP1 Knockout Mice

The validation of a conditional LRP1 knockout mouse model involves confirming the genetic modification at the DNA, RNA, and protein levels, as well as characterizing the resulting phenotype. The Cre-LoxP system is a widely used method for generating conditional knockouts, allowing for tissue-specific and inducible gene deletion.[3]

The following diagram illustrates a typical workflow for the validation of a conditional LRP1 knockout mouse model.

LRP1 Conditional Knockout Validation Workflow Experimental Workflow for LRP1 Conditional Knockout Validation cluster_Genotypic_Validation Genotypic Validation cluster_Protein_Validation Protein Level Validation cluster_Phenotypic_Analysis Phenotypic Analysis Genomic_DNA_Extraction Genomic DNA Extraction (Tail biopsies) PCR_Genotyping PCR Genotyping (Confirmation of floxed allele and Cre recombinase gene) Genomic_DNA_Extraction->PCR_Genotyping Behavioral_Tests Behavioral Tests PCR_Genotyping->Behavioral_Tests RNA_Extraction RNA Extraction (Target tissue) RT_qPCR RT-qPCR (Quantification of LRP1 mRNA) RNA_Extraction->RT_qPCR RT_qPCR->Behavioral_Tests Protein_Extraction Protein Extraction (Target tissue) Western_Blot Western Blot (Detection of LRP1 protein) Protein_Extraction->Western_Blot IHC Immunohistochemistry (In situ localization of LRP1) Protein_Extraction->IHC Western_Blot->Behavioral_Tests Histological_Analysis Histological Analysis IHC->Histological_Analysis Behavioral_Tests->Histological_Analysis Biochemical_Assays Biochemical Assays Histological_Analysis->Biochemical_Assays

Caption: Workflow for validating a conditional LRP1 knockout mouse model.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the validation experiments, comparing the conditional LRP1 knockout (cKO) mice with wild-type (WT) littermate controls.

Table 1: Genotypic and Protein Level Validation

Validation Method Target WT Control LRP1 cKO Expected Outcome
PCR Genotyping Floxed LRP1 allelePresentPresentConfirmation of the presence of the loxP-flanked LRP1 allele.
Cre recombinaseAbsentPresentDetection of the Cre recombinase transgene.
RT-qPCR LRP1 mRNA100%<10%Significant downregulation of LRP1 mRNA in the target tissue of cKO mice.
Western Blot LRP1 ProteinPresentAbsent or significantly reducedConfirmation of the absence or reduction of LRP1 protein in the target tissue.

Table 2: Phenotypic Analysis Comparison

Phenotypic Parameter WT Control LRP1 cKO (Neuronal) Alternative Model (LRP1 Knockdown - shRNA)
Synaptophysin Expression (arbitrary units) 1.0 ± 0.10.4 ± 0.05[4][5]0.5 ± 0.07[4][5]
PSD-95 Expression (arbitrary units) 1.0 ± 0.120.5 ± 0.06[4][5]0.6 ± 0.08[4][5]
Neurite Length (µm) 250 ± 25120 ± 15[4]140 ± 20[4]
Oligodendrocyte Precursor Cells (OPCs) expressing LRP1 (%) 100 ± 00.5 ± 0.5[6]Not Applicable

Experimental Protocols

Methodology:

  • Extract genomic DNA from tail biopsies of mice.

  • Perform polymerase chain reaction (PCR) using specific primers for the floxed LRP1 allele and the Cre recombinase gene.

  • Analyze PCR products by agarose (B213101) gel electrophoresis.

Primer Sequences for Mouse LRP1:

  • Forward: 5'- CAACGGCATCTCAGTGGACTAC -3'[7]

  • Reverse: 5'- TGTTGCTGGACAGAACCACCTC -3'[7]

Methodology:

  • Isolate total RNA from the target tissue (e.g., brain, liver).

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers specific for LRP1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative expression of LRP1 mRNA using the ΔΔCt method.

Methodology:

  • Homogenize tissue samples in RIPA buffer with protease inhibitors.[1]

  • Determine protein concentration using a BCA assay.[1]

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1][8]

  • Block the membrane with 5% non-fat milk in TBST.[1]

  • Incubate the membrane with a primary antibody against LRP1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[8]

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

LRP1 Signaling Pathway

LRP1 is a multifunctional receptor that participates in a wide range of signaling pathways, influencing cellular processes such as proliferation, migration, and survival. The following diagram depicts a simplified overview of the LRP1 signaling cascade.

LRP1 Signaling Pathway Simplified LRP1 Signaling Pathway Ligand Ligand (e.g., this compound, ApoE) LRP1 LRP1 Ligand->LRP1 Adaptor_Proteins Adaptor Proteins (e.g., Shc, Dab1) LRP1->Adaptor_Proteins MAPK_Pathway MAPK Pathway (ERK1/2) Adaptor_Proteins->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Adaptor_Proteins->PI3K_Akt_Pathway Cellular_Response Cellular Response (Proliferation, Survival, Migration) MAPK_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

Caption: LRP1 signaling cascade initiated by ligand binding.

Comparison with Alternative Models

While conditional knockout mice are a powerful tool, other models can also be employed to study LRP1 function.

1. LRP1 Knockdown using shRNA:

  • Principle: Utilizes short hairpin RNA (shRNA) delivered via viral vectors (e.g., lentivirus) to suppress LRP1 expression.

  • Advantages: Faster to generate than knockout mice, can be used in vitro and in vivo, and allows for titratable knockdown levels.

  • Disadvantages: Incomplete knockdown can lead to residual protein function, potential for off-target effects, and transient effects.

2. LRP1 Knock-in Models:

  • Principle: Involves the insertion of a specific mutation or tag into the endogenous LRP1 gene.[2]

  • Advantages: Allows for the study of specific protein domains or functions without complete loss of the protein.

  • Disadvantages: Technically challenging to create and may not fully recapitulate the loss-of-function phenotype.

The following diagram illustrates the logical relationship between these models.

LRP1 Functional Study Models Comparison of Models for Studying LRP1 Function LRP1_Function Studying LRP1 Function Loss_of_Function Loss-of-Function Approaches LRP1_Function->Loss_of_Function Gain_of_Function Gain-of-Function/Altered Function LRP1_Function->Gain_of_Function Conditional_KO Conditional Knockout (Complete, tissue-specific ablation) Loss_of_Function->Conditional_KO shRNA_Knockdown shRNA Knockdown (Partial, transient suppression) Loss_of_Function->shRNA_Knockdown Knock_in Knock-in (Specific mutation/tagging) Gain_of_Function->Knock_in

Caption: Models for investigating LRP1 function.

By employing these rigorous validation strategies and considering the strengths and limitations of alternative models, researchers can confidently investigate the multifaceted roles of LRP1 in health and disease. The use of specific ligands like this compound in conjunction with these models can further elucidate the intricate mechanisms of LRP1-mediated signaling and function.

References

L57 Peptide: A Cross-Validation of Experimental Results for Enhanced CNS Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the L57 peptide, a promising vector for central nervous system (CNS) drug delivery. This guide provides a comparative analysis of this compound's performance against other blood-brain barrier (BBB) penetrating peptides, supported by experimental data and detailed methodologies.

The delivery of therapeutics to the central nervous system is a significant challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier. The novel peptide this compound has emerged as a promising candidate to overcome this hurdle. Discovered through phage display technology, this compound is a cationic peptide that binds with high affinity to the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor expressed on brain endothelial cells, facilitating receptor-mediated transcytosis into the brain.[1][2][3]

Comparative Performance Analysis of this compound

Experimental data demonstrates that this compound exhibits superior performance in key attributes for a CNS drug delivery vector when compared to other LRP1-binding peptides such as Angiopep-2 (A2) and Angiopep-7 (A7). A newer cyclic peptide, KS-487, has also been developed showing even greater affinity and stability.

PeptideLRP1 Binding Affinity (EC50)In Situ Brain Uptake (% input)Plasma StabilityKey Characteristics
This compound 45 nM[2][3]0.220 ± 0.052%[3]Stable in mouse plasma for up to 20 minutes[2][3]Higher BBB permeability and LRP1 binding affinity than A2 and A7.[1]
Angiopep-2 (A2) Lower than this compound[1]Lower than this compoundNot specifiedA well-studied LRP1 ligand used in pre-clinical and clinical studies.[1]
Angiopep-7 (A7) Lower than this compound[1]0.053 ± 0.019%[3]Not specifiedShows comparable or slightly better BBB permeability than A2.[2]
KS-487 10 nM[4]Higher in vitro BBB permeability than this compound and A2[4]49.9% residual rate after 24 hours in mouse plasma[4]A novel cyclic peptide with enhanced affinity and stability.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound peptide.

Peptide Discovery via Phage Display

This technique was employed to identify novel peptides that bind to the LRP1 receptor.

  • Library Construction: A phage display library, expressing a vast diversity of random peptides on the surface of bacteriophages, is generated. This involves inserting synthetic DNA oligarchs encoding random peptide sequences into a coat protein gene of the phage genome.

  • Biopanning: The phage library is incubated with the target protein, in this case, a specific cluster of the LRP1 receptor (e.g., cluster 4). Phages that do not bind are washed away.

  • Elution and Amplification: The bound phages are eluted, and then used to infect host bacteria to amplify the selected phage population.

  • Iterative Selection: This process of binding, washing, elution, and amplification is repeated for several rounds to enrich for phages displaying peptides with high affinity for the target.

  • Sequencing and Characterization: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides. These peptides are then synthesized and characterized for their binding affinity and biological activity.

In Vitro Blood-Brain Barrier (BBB) Model

This model is used to assess the ability of peptides to cross the endothelial cell layer of the BBB.

  • Cell Culture: Primary brain microvascular endothelial cells (BMVECs) are cultured on a porous membrane insert, which separates an upper (apical) and a lower (basolateral) chamber. This setup mimics the blood and brain sides of the BBB, respectively. Astrocytes may be co-cultured on the bottom of the lower chamber to induce a more in-vivo-like phenotype in the endothelial cells.

  • Peptide Application: The peptide of interest (e.g., fluorescein-labeled this compound) is added to the upper chamber.

  • Permeability Measurement: At various time points, samples are taken from the lower chamber to quantify the amount of peptide that has crossed the endothelial cell monolayer. This is often measured using fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability Assay: To ensure the peptide is not causing damage to the endothelial cells, a cytotoxicity assay is performed. This can involve measuring the release of lactate (B86563) dehydrogenase (LDH) or using colorimetric assays like the MTT assay.

In Situ Brain Perfusion Assay

This in vivo technique provides a more accurate measure of BBB permeability in a physiological setting.

  • Surgical Preparation: Anesthetized mice have their common carotid artery cannulated for the infusion of a perfusion buffer. The heart is typically incised to prevent a buildup of pressure.

  • Perfusion: A physiological buffer containing the radiolabeled peptide (e.g., 125I-L57) is perfused through the brain for a short period (e.g., 5 minutes).

  • Brain Extraction and Analysis: Following perfusion, the brain is removed, and the amount of radioactivity is measured to determine the brain uptake of the peptide. The results are often expressed as a percentage of the injected dose per gram of brain tissue.

Plasma Stability Assay

This assay determines the susceptibility of the peptide to degradation by plasma enzymes.

  • Incubation: The peptide is incubated in fresh mouse plasma at 37°C for various time points (e.g., 0, 5, 20 minutes).

  • Sample Processing: At each time point, an aliquot is taken, and the plasma proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the peptide.

  • Analysis: The amount of intact peptide remaining in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). The degradation rate and half-life of the peptide in plasma can then be calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in this compound's function as a CNS drug delivery vector.

L57_Discovery_Workflow cluster_0 Phage Display Library Construction cluster_1 Biopanning cluster_2 Amplification and Selection DNA_Oligos Random DNA Oligonucleotides Ligation Ligation DNA_Oligos->Ligation Phage_Vector Phage Vector Phage_Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Library Phage Display Peptide Library Transformation->Library Incubation Incubation Library->Incubation LRP1 Immobilized LRP1 Target LRP1->Incubation Washing Washing (Remove Unbound Phage) Incubation->Washing Elution Elution of Bound Phage Washing->Elution Amplification Amplification in E. coli Elution->Amplification Amplification->Incubation Repeat 2-3x Sequencing DNA Sequencing Amplification->Sequencing L57_Peptide Identification of this compound Peptide Sequencing->L57_Peptide

Figure 1: Experimental workflow for the discovery of the this compound peptide using phage display technology.

LRP1_Mediated_Transcytosis cluster_0 Blood (Apical Side) cluster_1 Brain Endothelial Cell cluster_2 Brain (Basolateral Side) This compound This compound Peptide Binding Binding This compound->Binding LRP1 LRP1 Receptor LRP1->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Transcytosis Transcytosis Endosome->Transcytosis LRP1_Recycling LRP1 Recycling Endosome->LRP1_Recycling Exocytosis Exocytosis Transcytosis->Exocytosis L57_Released Released this compound Peptide Exocytosis->L57_Released LRP1_Recycling->LRP1

Figure 2: Proposed signaling pathway for this compound peptide transport across the blood-brain barrier via LRP1-mediated transcytosis.

References

L57 Peptide: A Comparative Guide to a Novel Brain Delivery Vector

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurotherapeutics, the blood-brain barrier (BBB) presents a formidable challenge, restricting the entry of most drugs into the central nervous system (CNS). Overcoming this barrier is a critical focus of drug development. This guide provides a comparative analysis of the L57 peptide, a novel drug delivery vector, with its alternative techniques, supported by experimental data.

Overview of this compound

This compound is a novel, artificial peptide designed to transport therapeutic agents across the BBB.[1][2][3][4] It functions by binding to the Low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of brain endothelial cells.[3][5] This binding initiates a process called receptor-mediated transcytosis (RMT), effectively shuttling the this compound peptide and its conjugated cargo across the BBB into the CNS.[5][6][7][8][9][10] The this compound peptide was identified through phage display technology and has shown promise as a carrier for CNS drug delivery.[1][2]

Alternative Technique: Angiopep Peptides

The primary alternatives to the this compound peptide are the Angiopep family of peptides, particularly Angiopep-2 and its analog, Angiopep-7.[1][3][5][11][12][13][14] Like this compound, these peptides are ligands for the LRP1 receptor and utilize RMT to cross the BBB.[6][14] Angiopep-2 has been more extensively studied and has been used in clinical trials for the delivery of therapeutics to the brain.[5]

Performance Comparison: this compound vs. Angiopep-7

Experimental data from in vitro and in vivo studies have demonstrated the potential advantages of this compound over Angiopep-7.

Performance MetricThis compoundAngiopep-7Study TypeKey Findings
Cellular Uptake HigherLowerIn vitro (Brain Microvascular Endothelial Cells)This compound showed a greater degree of uptake compared to Angiopep-7 at the same concentration.[3][5]
BBB Permeability Significantly HigherLowerIn situ brain perfusion assay (mice)The ability of this compound to cross the BBB was found to be significantly higher than that of Angiopep-7.[2]
Cell Viability ExcellentGoodIn vitro (Brain Microvascular Endothelial Cells)This compound demonstrated better cell viability compared to Angiopep-7, suggesting lower cytotoxicity.[3][5]
LRP1 Binding Affinity (EC50) 45 nMNot explicitly stated in direct comparisonPhage display and binding assaysThis compound exhibits a high affinity for the LRP1 receptor.[1]

Mechanism of Action: LRP1-Mediated Transcytosis

The transport of both this compound and Angiopep peptides across the blood-brain barrier is mediated by the LRP1 receptor. This process can be visualized as a multi-step pathway:

LRP1_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain L57_Cargo This compound-Drug Conjugate LRP1 LRP1 Receptor L57_Cargo->LRP1 1. Binding LRP1_Complex This compound-LRP1 Complex LRP1->LRP1_Complex 2. Internalization (Endocytosis) Endosome Endosome Endosome->LRP1 4. Receptor Recycling Released_Cargo Released Drug Endosome->Released_Cargo 3. Transcytosis & Cargo Release LRP1_Complex->Endosome

LRP1-mediated transcytosis of this compound-drug conjugate across the BBB.

Experimental Protocols

The evaluation of this compound and its alternatives involves several key experimental procedures to determine their efficacy and safety.

In Situ Brain Perfusion Assay

This in vivo technique is crucial for assessing the blood-brain barrier permeability of peptides.

Brain_Perfusion_Workflow cluster_procedure Experimental Workflow start Anesthetize Mouse expose Expose Carotid Artery start->expose cannulate Cannulate Artery expose->cannulate perfuse Perfuse with Peptide Solution cannulate->perfuse terminate Terminate Perfusion perfuse->terminate collect Collect Brain Tissue terminate->collect analyze Analyze Peptide Concentration collect->analyze end Determine BBB Permeability analyze->end

Workflow for in situ brain perfusion assay to measure BBB permeability.

Methodology:

  • An animal model, typically a mouse, is anesthetized.

  • The carotid artery is surgically exposed and cannulated.

  • A solution containing the radiolabeled or fluorescently tagged peptide (e.g., this compound or Angiopep-7) is perfused through the artery for a short duration.

  • The perfusion is stopped, and the brain is collected.

  • The concentration of the peptide in the brain tissue is measured.

  • The brain uptake is calculated to determine the BBB permeability.[1][2]

In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are performed to assess the interaction of the peptides with brain endothelial cells and their potential toxicity.

Methodology:

  • Brain microvascular endothelial cells (BMVECs), which are the primary component of the BBB, are cultured.

  • The cells are incubated with varying concentrations of the fluorescently labeled peptides.

  • Cellular uptake is quantified using techniques like flow cytometry or fluorescence microscopy.[5]

  • To assess cytotoxicity, cell viability assays (e.g., MTT or LDH assay) are performed after incubating the cells with the peptides.[3][5]

  • LRP1-deficient cells can be used as a negative control to confirm that the uptake is LRP1-mediated.[3][5]

References

Safety Operating Guide

Navigating the Proper Disposal of "L57": A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. While a specific chemical universally identified as "L57" is not readily found in public databases, this guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of any laboratory chemical, which can be applied once the specific nature of "this compound" is identified. Researchers, scientists, and drug development professionals must first and foremost positively identify the chemical and consult its corresponding Safety Data Sheet (SDS).

Immediate Steps for Safe Disposal

The most critical initial step is to identify the full chemical name and manufacturer of the substance labeled "this compound." This information is typically found on the original container label. Once identified, the Safety Data Sheet (SDS) for that specific chemical must be obtained. The SDS is the primary source of information regarding hazards, handling, storage, and disposal.

General Chemical Waste Disposal Procedures:

  • Identification and Segregation:

    • Positively identify the chemical waste. Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional or as part of a documented and approved procedure.[1][2]

    • Segregate waste into compatible categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.[1][3] Incompatible wastes must be stored separately to prevent dangerous reactions.[1]

  • Containerization:

    • Use appropriate, leak-proof containers for waste collection. The container material must be compatible with the chemical waste it holds.[1][3][4] For example, flammable liquid wastes should generally be stored in grounded metal drums, while many aqueous wastes can be placed in high-density polyethylene (B3416737) (HDPE) containers.[3]

    • Ensure containers are in good condition, with no cracks or leaks, and are kept closed except when adding waste.[4]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4]

    • The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the approximate quantity or concentration of each component, the date of waste generation, and the name and contact information of the principal investigator or laboratory supervisor.[2]

    • Hazard pictograms should be clearly marked on the label.[2]

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[1]

    • The SAA should have secondary containment to contain any potential spills.[4]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4] Do not dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by EHS for specific, non-hazardous materials.[1][2][3]

Quantitative Data Summary

Once the Safety Data Sheet for "this compound" is obtained, it will contain crucial quantitative data for safe disposal. The following table template can be used to summarize this information.

Data PointValue (from SDS)UnitsSection in SDS
pH9
Flash Point°C / °F9
Boiling Point°C / °F9
LD50 (Oral)mg/kg11
Recommended Exposure Limitsppm / mg/m³8
Waste Codes (e.g., EPA)13

Experimental Protocol: Waste Characterization and Preparation

For unknown or mixed chemical waste, a characterization protocol is essential.

Objective: To safely characterize and prepare a chemical waste stream (e.g., "this compound" solution) for disposal.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate waste containers.

  • Hazardous waste labels.

  • Secondary containment bins.

Procedure:

  • Information Gathering: Review the experimental records that generated the waste to identify all potential chemical components and their approximate concentrations.

  • Hazard Assessment: Consult the SDS for each identified component to understand the primary hazards (e.g., flammability, corrosivity, reactivity, toxicity).

  • Physical Characterization: In a well-ventilated area or fume hood, observe the physical state of the waste (liquid, solid, sludge).

  • pH Determination (for aqueous waste):

    • Carefully dip a pH indicator strip into the waste solution or use a calibrated pH meter.

    • Record the pH. This will determine if the waste is corrosive (acidic or basic).

  • Segregation and Containerization:

    • Based on the characterization, select a compatible waste container.

    • Carefully transfer the waste into the container, avoiding splashes or spills. Do not fill the container to more than 80% capacity to allow for expansion.

  • Labeling:

    • Affix a completed hazardous waste label to the container, listing all identified components and their estimated concentrations.

  • Temporary Storage:

    • Place the labeled container in a designated secondary containment bin within the laboratory's Satellite Accumulation Area.

  • Arrange for Disposal:

    • Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety department.

L57_Disposal_Workflow cluster_prep Preparation & Identification cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_disposal Final Disposal start Start: 'this compound' requires disposal identify Identify full chemical name and obtain Safety Data Sheet (SDS) start->identify sds Consult SDS for disposal information identify->sds characterize Characterize Waste: - Liquid or Solid? - Hazardous Properties? sds->characterize select_container Select compatible waste container characterize->select_container label_waste Label container with 'Hazardous Waste' & contents select_container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of a laboratory chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.